[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-7-1-3-9(4-2-7)13-5-8(6-14)11-12-13/h1-5,14H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHIFLPAMJOAGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377187 | |
| Record name | [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133902-66-6 | |
| Record name | [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide on the Synthesis and Characterization of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of the novel heterocyclic compound, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. This molecule is of significant interest in medicinal chemistry and drug development due to its 1,2,3-triazole core, a scaffold known for a wide range of biological activities.
Introduction
The 1,2,3-triazole moiety is a key pharmacophore in a variety of therapeutic agents, exhibiting antimicrobial, antiviral, and anticancer properties. The synthesis of 1,4-disubstituted 1,2,3-triazoles has been significantly advanced by the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This reaction offers high yields, regioselectivity, and mild reaction conditions, making it an ideal method for the construction of complex molecular architectures.[] This guide details a reliable synthetic route to this compound and a comprehensive characterization of the final product.
Synthesis Workflow
The synthesis of this compound is a two-step process, beginning with the synthesis of the key intermediate, 4-chlorophenyl azide, followed by the CuAAC reaction with propargyl alcohol.
Experimental Protocols
Synthesis of 4-chlorophenyl azide
The synthesis of 4-chlorophenyl azide from 4-chloroaniline proceeds via a diazotization reaction followed by azidation.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Chloroaniline | 127.57 | 10.0 g | 0.0784 |
| Sodium Nitrite (NaNO₂) | 69.00 | 5.6 g | 0.0812 |
| Hydrochloric Acid (HCl, conc.) | 36.46 | 20 mL | - |
| Sodium Azide (NaN₃) | 65.01 | 5.6 g | 0.0861 |
| Dichloromethane | - | 100 mL | - |
| Water | - | 200 mL | - |
Procedure:
-
A solution of 4-chloroaniline in concentrated hydrochloric acid and water is prepared and cooled to 0-5 °C in an ice bath.
-
An aqueous solution of sodium nitrite is added dropwise to the cooled solution of 4-chloroaniline, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.[4]
-
In a separate flask, an aqueous solution of sodium azide is prepared and cooled to 0-5 °C.
-
The cold diazonium salt solution is then added slowly to the sodium azide solution. Vigorous nitrogen evolution is observed.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at 0-5 °C and then allowed to warm to room temperature.
-
The product is extracted with dichloromethane, and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 4-chlorophenyl azide as a brown oil.[5]
Synthesis of this compound
The final product is synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-chlorophenyl azide | 153.57 | 5.0 g | 0.0326 |
| Propargyl alcohol | 56.06 | 1.83 g | 0.0326 |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 249.69 | 0.41 g | 0.0016 |
| Sodium ascorbate | 198.11 | 0.65 g | 0.0033 |
| tert-Butanol | - | 50 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
4-chlorophenyl azide and propargyl alcohol are dissolved in a 1:1 mixture of tert-butanol and water.
-
A freshly prepared aqueous solution of sodium ascorbate is added to the reaction mixture, followed by the addition of an aqueous solution of copper(II) sulfate pentahydrate.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as eluent) to afford this compound as a solid.
Characterization Data
The structure of the synthesized this compound is confirmed by various spectroscopic techniques.
Physical Properties:
| Property | Value |
| Molecular Formula | C₉H₈ClN₃O |
| Molecular Weight | 209.63 g/mol [6][7] |
| Appearance | White to off-white solid |
| Melting Point | 147-149 °C[6] |
Spectroscopic Data (Predicted):
The following data is predicted based on the analysis of structurally similar compounds.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.05 (s, 1H, triazole-H), 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 7.50 (d, J = 8.8 Hz, 2H, Ar-H), 4.85 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 148.5 (C-triazole), 135.5 (C-Ar), 134.0 (C-Ar), 129.8 (CH-Ar), 121.5 (CH-Ar), 120.0 (CH-triazole), 56.5 (-CH₂OH).
-
IR (KBr, cm⁻¹): 3300-3400 (O-H stretch, broad), 3140 (C-H stretch, triazole), 3080 (C-H stretch, aromatic), 1500, 1450 (C=C stretch, aromatic), 1250 (C-N stretch), 1080 (C-O stretch), 830 (C-Cl stretch).
-
Mass Spectrometry (EI, m/z): 209 [M]⁺, 211 [M+2]⁺, 180, 152, 111.
Logical Relationship of Synthesis
Conclusion
This technical guide outlines a robust and efficient method for the synthesis of this compound. The described two-step synthesis, employing a diazotization-azidation sequence followed by a copper-catalyzed azide-alkyne cycloaddition, provides a reliable route to this promising heterocyclic compound. The provided characterization data, based on the analysis of analogous structures, will aid researchers in the identification and verification of the synthesized product. This compound serves as a valuable building block for the development of new therapeutic agents and functional materials.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 3. 1-Azido-4-chlorobenzene|4-Chlorophenyl Azide|CAS 3296-05-7 [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Chlorophenyl azide - Wikipedia [en.wikipedia.org]
- 6. echemi.com [echemi.com]
- 7. This compound | CAS 133902-66-6 [matrix-fine-chemicals.com]
Spectroscopic and Synthetic Profile of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This guide also outlines the synthetic and analytical methodologies pertinent to this compound.
Spectroscopic Data
The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections summarize the key data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, the following spectral data has been reported.
¹H NMR Spectroscopic Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.75 (d, J = 8.8 Hz) | Doublet | 2H | Ar-H |
| 7.53 (d, J = 8.8 Hz) | Doublet | 2H | Ar-H |
| 8.24 (s) | Singlet | 1H | Triazole-H |
| 4.81 (s) | Singlet | 2H | CH₂ |
| 5.45 (t, J = 5.6 Hz) | Triplet | 1H | OH |
¹³C NMR Spectroscopic Data:
| Chemical Shift (δ) ppm | Assignment |
| 148.3 | C (triazole) |
| 135.1 | C (Ar) |
| 134.0 | C (Ar) |
| 129.9 | CH (Ar) |
| 121.5 | CH (Ar) |
| 121.2 | CH (triazole) |
| 56.1 | CH₂ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | O-H stretch (alcohol) |
| 3100-3150 | C-H stretch (aromatic and triazole) |
| 1500-1600 | C=C stretch (aromatic ring) |
| 1400-1450 | N=N stretch (triazole ring) |
| 1000-1100 | C-O stretch (primary alcohol) |
| 700-850 | C-Cl stretch (aryl halide) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The key mass spectral data for this compound are as follows.
| m/z | Assignment |
| 209.0356 | [M]⁺ (Molecular Ion) |
| 211.0326 | [M+2]⁺ (Isotope peak for ³⁷Cl) |
| 180 | [M - CH₂OH]⁺ |
| 152 | [M - CH₂OH - N₂]⁺ |
| 111 | [C₆H₄Cl]⁺ |
Experimental Protocols
The synthesis and spectroscopic analysis of this compound involve specific laboratory procedures.
Synthesis of this compound
A common synthetic route to this class of compounds is the "click" reaction, a copper(I)-catalyzed azide-alkyne cycloaddition.
-
Preparation of 4-chlorophenyl azide: 4-chloroaniline is diazotized with sodium nitrite in the presence of a mineral acid, followed by reaction with sodium azide.
-
"Click" Reaction: The resulting 4-chlorophenyl azide is then reacted with propargyl alcohol in the presence of a copper(I) catalyst, such as copper(II) sulfate and a reducing agent like sodium ascorbate, in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Work-up and Purification: The reaction mixture is typically worked up by extraction with an organic solvent. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.
-
IR Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the elemental composition.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the synthesis and characterization of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of the target compound.
An In-depth Technical Guide on the Solubility and Stability of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
For Researchers, Scientists, and Drug Development Professionals
Compound Profile
-
IUPAC Name: [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol
-
Molecular Formula: C₉H₈ClN₃O
-
Molecular Weight: 209.63 g/mol
-
CAS Number: 133902-66-6
This compound belongs to the triazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. A thorough understanding of its solubility and stability is paramount for its potential development as a therapeutic agent.
Solubility Determination
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables and protocols provide a framework for the systematic evaluation of the solubility of this compound.
Table 1: Qualitative Solubility
| Solvent System | Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Observations (e.g., Color change, Precipitation) |
| Water | ||
| 0.1 N HCl | ||
| 0.1 N NaOH | ||
| Ethanol | ||
| Methanol | ||
| Dimethyl Sulfoxide (DMSO) | ||
| Dichloromethane (DCM) | ||
| n-Octanol |
Table 2: Quantitative Aqueous Solubility
| pH of Buffer | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| 2.0 | 25 | ||
| 4.5 | 25 | ||
| 6.8 | 25 | ||
| 7.4 | 25 | ||
| 9.0 | 25 | ||
| 2.0 | 37 | ||
| 4.5 | 37 | ||
| 6.8 | 37 | ||
| 7.4 | 37 | ||
| 9.0 | 37 |
Protocol 2.1: Thermodynamic Solubility in Aqueous and Organic Solvents
This protocol, often referred to as the shake-flask method, is the gold standard for determining thermodynamic solubility.
-
Preparation: Prepare saturated solutions of the compound in various solvents (as listed in Table 1 and Table 2) in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L.
Protocol 2.2: Determination of the Partition Coefficient (Log P)
The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity.
-
Preparation: Prepare a solution of the compound in either water or n-octanol.
-
Partitioning: Mix equal volumes of the n-octanol and water phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two phases.
-
Equilibration and Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The Log P is the logarithm of this value.
Stability Assessment
Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. The International Council for Harmonisation (ICH) provides guidelines for these studies.
Table 3: Forced Degradation Study Results
| Stress Condition | % Degradation | Major Degradants (if any) |
| Acid Hydrolysis (e.g., 0.1 N HCl, 60 °C) | ||
| Base Hydrolysis (e.g., 0.1 N NaOH, 60 °C) | ||
| Oxidation (e.g., 3% H₂O₂, RT) | ||
| Thermal Stress (e.g., 80 °C) | ||
| Photostability (ICH Q1B) |
Table 4: Accelerated Stability Study (Example: 40 °C / 75% RH)
| Time Point (Months) | Appearance | Assay (%) | Impurity Profile |
| 0 | |||
| 1 | |||
| 3 | |||
| 6 |
Protocol 3.1: Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways.
-
Acid and Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions and heat at an elevated temperature (e.g., 60-80 °C) for a defined period.
-
Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Stress: Expose the solid compound to high temperatures (e.g., 80 °C) in a stability chamber.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][2] A control sample should be protected from light.
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.
Protocol 3.2: Thermal Stability Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)
These techniques provide information on the thermal stability and decomposition of the compound.
-
TGA: Heat a small sample of the compound at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). Monitor the change in mass as a function of temperature. This will indicate the temperatures at which decomposition occurs.
-
DSC: Heat a small sample of the compound at a constant rate and measure the heat flow to or from the sample in comparison to a reference. This can identify melting points, phase transitions, and decomposition temperatures.
Visualization of Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Conclusion
The successful development of this compound as a potential drug candidate is contingent upon a thorough characterization of its fundamental physicochemical properties. This guide provides the necessary framework for researchers and scientists to systematically investigate its solubility and stability. By following the outlined experimental protocols, which are based on established scientific principles and regulatory guidelines, drug development professionals can generate the high-quality data required to make informed decisions regarding formulation development, storage conditions, and the overall viability of this compound for further preclinical and clinical studies. The provided workflows and data table templates are intended to facilitate a structured and comprehensive approach to this critical aspect of drug development.
References
Preliminary Biological Screening of Chlorophenyl-Substituted Triazoles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of chlorophenyl-substituted triazoles, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities. This document synthesizes findings on their cytotoxic, antibacterial, and antifungal properties, offering detailed experimental protocols and insights into their potential mechanisms of action.
Cytotoxic Activity of Chlorophenyl-Substituted Triazoles
Chlorophenyl-substituted triazoles have demonstrated notable cytotoxic effects against various cancer cell lines. The screening of these compounds is a critical step in the identification of potential anticancer therapeutic agents.
Data Presentation: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative chlorophenyl-substituted triazoles against different human cancer cell lines, with cytotoxicity typically measured as the half-maximal inhibitory concentration (IC50).
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| T-12 | 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol | Breast Cancer | Not specified, but induced significant regression at 10mg/kg in vivo | [1] |
| P7a | N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (a triazole precursor) | MCF-7 (Breast) | 33.75 ± 1.20 | [2][3] |
| B9 | 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative | VMM917 (Melanoma) | IC50 not explicitly stated, but showed selective cytotoxicity | [4][5][6] |
| Benzothiazole-triazole hybrid (trichloro substituted) | Benzothiazole tethered triazole with acetamide chain | Triple-negative breast cancer | 30.49 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is widely used to measure cytotoxicity.
Materials:
-
Chlorophenyl-substituted triazole compounds
-
Human cancer cell lines (e.g., MCF-7, VMM917)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete growth medium. Incubate the plates for 24 hours to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chlorophenyl-substituted triazole compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualization: Proposed Cytotoxic Mechanisms
The cytotoxic effects of some chlorophenyl-substituted triazoles are believed to be mediated through the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity of Chlorophenyl-Substituted Triazoles
This class of compounds has also been investigated for its potential to combat bacterial and fungal infections.
Data Presentation: In Vitro Antimicrobial Activity
The following table summarizes the antimicrobial activity of selected chlorophenyl-substituted triazoles, with activity measured as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| 1,2,4-Triazole-3-thiones | Bacillus subtilis | 31.25 | [8] |
| Bis-1,2,4-triazole with 3,4-dichlorobenzyl group | Proteus vulgaris | 0.5 | [3] |
| Quinoline based benzothiazolyl-1,2,4-triazoles | Candida albicans | 6.25 | [3] |
Experimental Protocol: Agar Disc Diffusion Method for Antibacterial Screening
The agar disc diffusion method is a widely used technique to assess the antimicrobial activity of chemical substances.
Materials:
-
Chlorophenyl-substituted triazole compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA)
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard
-
Sterile paper discs (6 mm diameter)
-
Sterile swabs
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[9]
-
Plate Inoculation: Dip a sterile swab into the bacterial suspension and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.[9][10]
-
Disc Application: Impregnate sterile paper discs with a known concentration of the chlorophenyl-substituted triazole compound dissolved in a suitable solvent (e.g., DMSO). Place the impregnated discs onto the surface of the inoculated MHA plate.[10][11]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[12]
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.[12]
Visualization: Antimicrobial Screening Workflow
Antifungal Activity of Chlorophenyl-Substituted Triazoles
A significant area of research for triazole compounds is their application as antifungal agents. Many clinically used antifungal drugs belong to the triazole class.
Experimental Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing (CLSI M27/M38-A)
The broth microdilution method is a standardized technique for determining the MIC of antifungal agents.[8][13][14][15]
Materials:
-
Chlorophenyl-substituted triazole compounds
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for spectrophotometric reading)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the antifungal compounds in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized fungal inoculum as per CLSI guidelines.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. This can be determined visually or by using a spectrophotometer.[16]
Visualization: Antifungal Mechanism of Action
The primary mechanism of action for many antifungal triazoles is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[17][18]
This guide provides a foundational understanding of the preliminary biological screening of chlorophenyl-substituted triazoles. The presented data and protocols serve as a starting point for researchers in the field, facilitating further investigation into this promising class of compounds for the development of new therapeutic agents.
References
- 1. Triazole analog 1-(1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)-2-(4-bromophenylamino)-1-(4-chlorophenyl)ethanol induces reactive oxygen species and autophagy-dependent apoptosis in both in vitro and in vivo breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Intrinsic Apoptosis and G1 Cell Cycle Arrest by a Triazole Precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide in Breast Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Activation of intrinsic apoptosis and G1 cell cycle arrest by a triazo" by Stephanie B. Arulnathan, Kok Hoong Leong et al. [knova.um.edu.my]
- 4. Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 5. researchgate.net [researchgate.net]
- 6. ijbch.kaznu.kz [ijbch.kaznu.kz]
- 7. Benzothiazole-triazole hybrids: Novel anticancer agents inducing cell cycle arrest and apoptosis through Bcl-2 inhibition in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. benchchem.com [benchchem.com]
- 12. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 13. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 15. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unlocking the Antifungal Potential: A Technical Guide to the Mechanism of Action of 1,2,3-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of invasive fungal infections, coupled with the rise of drug-resistant pathogens, has intensified the search for novel antifungal agents. Among the promising candidates, 1,2,3-triazole derivatives have emerged as a versatile class of compounds with potent and broad-spectrum antifungal activity. This technical guide provides an in-depth exploration of the core mechanisms through which these derivatives exert their effects on fungal pathogens, offering valuable insights for researchers and professionals engaged in antifungal drug discovery and development.
Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The principal antifungal mechanism of 1,2,3-triazole derivatives, akin to other azole antifungals, lies in the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis.[1][2] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound enzymes.[3]
1,2,3-triazole derivatives specifically target and inhibit the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) , encoded by the ERG11 gene.[1][4] This enzyme catalyzes a critical step in the ergosterol biosynthesis pathway: the demethylation of lanosterol. The nitrogen atom (N4) of the triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the enzyme from binding to its natural substrate.[5]
This inhibition leads to a cascade of detrimental effects for the fungal cell:
-
Depletion of Ergosterol: The blockage of lanosterol demethylation results in a significant reduction in the cellular levels of ergosterol.
-
Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the accumulation of 14α-methylated sterols, such as lanosterol. These sterols are unable to be properly incorporated into the fungal membrane, leading to its disorganization.[6]
-
Disruption of Membrane Function: The altered sterol composition disrupts the physical properties of the cell membrane, increasing its permeability and impairing the function of essential membrane-bound enzymes and transport proteins.[4] This ultimately inhibits fungal growth and can lead to cell death.
Secondary Mechanism in Aspergillus fumigatus: Dysregulation of HMG-CoA Reductase
Recent studies have unveiled a secondary mechanism of action for triazoles, particularly in the opportunistic pathogen Aspergillus fumigatus. This mechanism involves the dysregulation of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (Hmg1) , the rate-limiting enzyme in the mevalonate pathway, which is the initial stage of ergosterol biosynthesis.[6][7]
Triazole-mediated inhibition of CYP51 leads to perturbations in sterol intermediates. These changes are sensed by the sterol-sensing domain (SSD) of Hmg1, triggering a negative feedback loop that downregulates the activity of the entire ergosterol biosynthesis pathway.[8][9] Mutations within the SSD of Hmg1 have been identified in clinical triazole-resistant isolates of A. fumigatus, suggesting that abrogation of this feedback mechanism contributes to reduced susceptibility.[7][10]
Other Potential Mechanisms of Action
Beyond the well-established inhibition of ergosterol biosynthesis, evidence suggests that 1,2,3-triazole derivatives may exert their antifungal effects through additional mechanisms:
-
Direct Cell Membrane Damage: Some studies indicate that these compounds can directly increase the permeability of the fungal cell membrane, leading to the leakage of essential cellular contents.[4]
-
Cell Wall Disruption: The integrity of the fungal cell wall is crucial for its survival. Azole-induced stress can activate the cell wall integrity (CWI) signaling pathway. In A. fumigatus, this can lead to the excessive synthesis of cell wall carbohydrates at specific locations, forming patches that can penetrate the plasma membrane and cause cell lysis.[11][12]
Quantitative Data Summary
The antifungal activity of 1,2,3-triazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50). The following tables summarize representative quantitative data from the literature.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,2,3-Triazole Derivatives against Candida Species
| Compound | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Candida parapsilosis MIC (µg/mL) | Candida krusei MIC (µg/mL) | Reference |
| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol | 64 - 256 | - | - | - | [1][6] |
| Fluconazole Analog 12 | Potent (not specified) | - | - | - | [13] |
| Fluconazole Analog 15 | Potent (not specified) | - | - | - | [13] |
| Fluconazole Analog 16 | Potent (not specified) | - | - | - | [13] |
| Azole Derivative 4s | 0.53 | - | - | - | [14][15] |
| Azole Derivative 4h | <1.52 | - | - | - | [14][15] |
| Azole Derivative 4j | <1.52 | - | - | - | [14][15] |
| Azole Derivative 4l | <1.52 | - | - | - | [14][15] |
| Azole Derivative 4w | <1.52 | - | - | - | [14][15] |
| Fluconazole (Reference) | 0.5 - >64 | - | - | - | [1][6] |
Table 2: IC50 Values of Triazole Derivatives against Candida albicans CYP51
| Compound | IC50 (µM) | Reference |
| Amide Linker Derivative 13a | 0.56 | [16] |
| Amide Linker Derivative 13b | 0.48 | [16] |
| Acetyl Derivative 6b | 0.49 | [16] |
| Thiazole Derivative 7b | 0.41 | [16] |
| Halide Derivative 12b (R¹=4-F) | 0.20 | [17] |
| Halide Derivative 12c (R¹=4-Cl) | 0.33 | [17] |
| Chloro Derivative 5d (R¹=4-Cl, R²=Cl) | 0.39 | [17] |
| Chloro Derivative 5f (R¹=2,4-diCl, R²=Cl) | 0.46 | [17] |
| Fluconazole (Reference) | 0.31 | [16][17] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of 1,2,3-triazole derivatives.
Synthesis of 1,2,3-Triazole Derivatives via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The "click chemistry" approach, specifically the Cu(I)-catalyzed 1,3-dipolar cycloaddition of azides and terminal alkynes, is a highly efficient and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[18][19]
Detailed Protocol Outline:
-
Reactant Preparation: Dissolve the desired organic azide and terminal alkyne in a suitable solvent system.
-
Catalyst Addition: Introduce the copper(I) catalyst. This can be a Cu(I) salt like CuI or generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).
-
Reaction: Stir the mixture at room temperature or with gentle heating for a period ranging from a few hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the pure 1,2,3-triazole derivative.
Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)
This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.[20][21]
Detailed Protocol Outline:
-
Drug Dilution: Prepare serial two-fold dilutions of the 1,2,3-triazole derivative in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate, adjusted to a specific concentration (e.g., 0.5–2.5 × 10³ CFU/mL).
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the drug-free growth control well.
Fungal Ergosterol Quantification
This assay is used to confirm that the 1,2,3-triazole derivatives inhibit ergosterol biosynthesis.
Detailed Protocol Outline:
-
Fungal Culture: Grow the fungal cells in the presence and absence of the 1,2,3-triazole derivative.
-
Cell Lysis and Saponification: Harvest the fungal cells and lyse them. Saponify the total lipids using alcoholic potassium hydroxide to hydrolyze sterol esters.
-
Lipid Extraction: Extract the non-saponifiable lipids (including ergosterol) with an organic solvent like n-hexane or heptane.
-
Analysis: Evaporate the solvent and redissolve the lipid extract in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) with UV detection (typically at 282 nm) or by Gas Chromatography-Mass Spectrometry (GC-MS).[8][22][23]
-
Quantification: Compare the ergosterol peak area from the treated samples to that of the untreated control and a standard curve to determine the percentage of ergosterol inhibition.
Molecular Docking
Computational molecular docking is employed to predict the binding mode and affinity of 1,2,3-triazole derivatives to the active site of CYP51.
References
- 1. researchgate.net [researchgate.net]
- 2. Are Point Mutations in HMG-CoA Reductases (Hmg1 and Hmg2) a Step towards Azole Resistance in Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 6. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 9. researchgate.net [researchgate.net]
- 10. Non-cyp51A Azole-Resistant Aspergillus fumigatus Isolates with Mutation in HMG-CoA Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Regulation of Sterol Biosynthesis in the Human Fungal Pathogen Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]
- 15. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Development of a Methodology for Estimating the Ergosterol in Meat Product-Borne Toxigenic Moulds to Evaluate Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of 1,2,3-triazole compounds in medicinal chemistry.
An In-Depth Technical Guide to 1,2,3-Triazole Compounds in Medicinal Chemistry
The 1,2,3-triazole scaffold has emerged as a privileged structural motif in medicinal chemistry, attributable to its unique chemical properties and broad pharmacological applications.[1][2][3] This five-membered nitrogen-containing heterocycle is not typically found in nature, but its synthetic accessibility and significant biological activities have captured the attention of researchers worldwide.[1][4] Derivatives of 1,2,3-triazole exhibit a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and antidiabetic properties.[1][5][6]
The prominence of the 1,2,3-triazole ring in drug discovery is largely due to the advent of "click chemistry".[7] Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction provides a reliable, specific, and biocompatible method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[7][8][9] This reaction is characterized by high yields, mild reaction conditions, and minimal byproducts, making it an ideal tool for generating diverse compound libraries for drug screening.[7][10] The resulting triazole core is more than a simple linker; it is a metabolically stable pharmacophore that can actively participate in biological interactions through hydrogen bonding and dipole interactions, often enhancing the solubility and efficacy of the parent molecule.[8][11]
This technical guide provides a comprehensive review of 1,2,3-triazole compounds in medicinal chemistry, focusing on their synthesis, therapeutic applications, and mechanisms of action. It includes structured data, detailed experimental protocols, and visualizations to serve as a resource for researchers, scientists, and drug development professionals.
Synthesis: The Power of Click Chemistry
The most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition, particularly the copper(I)-catalyzed variant (CuAAC).[10] This "click" reaction involves the coupling of a terminal alkyne and an organic azide.[8]
General Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
-
Reagent Preparation : Dissolve the terminal alkyne (1.0 eq.) and the organic azide (1.0-1.2 eq.) in a suitable solvent system, commonly a mixture of tert-butanol and water (1:1 v/v) or ethanol.
-
Catalyst Addition : To the stirred solution, add a source of copper(I). This is typically achieved by adding a copper(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 1-5 mol%), along with a reducing agent like sodium ascorbate (5-10 mol%) to generate the active Cu(I) species in situ.[12] Alternatively, a Cu(I) salt like copper(I) iodide (CuI) can be used directly.
-
Reaction : Allow the reaction mixture to stir at room temperature. The reaction progress is monitored by Thin-Layer Chromatography (TLC).[12] Reactions are often complete within a few hours.[12]
-
Work-up and Purification : Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).[12] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, usually by column chromatography on silica gel, to yield the pure 1,4-disubstituted 1,2,3-triazole.[12]
Therapeutic Applications of 1,2,3-Triazoles
The versatility of the 1,2,3-triazole scaffold has led to its exploration in a multitude of therapeutic areas.
Anticancer Activity
1,2,3-triazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][7] Their mechanisms of action often involve inducing cell cycle arrest and apoptosis.[13][14] For instance, certain 1,2,3-triazole-containing naphthoquinones can arrest the cell cycle at the G0/G1 phase and trigger apoptotic cell death.[1][13]
Table 1: Anticancer Activity of Selected 1,2,3-Triazole Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Naphthoquinone Hybrids | A549 (Lung) | 8.33 - 84.14 | [13] |
| Etodolac Derivatives | A549 (Lung) | 3.29 - 10.71 | [13][14] |
| 1,2,3-Triazolo[4,5-d]pyrimidine | NCI-H1650 (Lung) | 2.37 | [13] |
| Naphthoquinone Hybrids | MCF-7 (Breast) | > 1.02 | [1] |
| Thymol Hybrids | MCF-7 (Breast) | 6.17 | [15] |
| Thymol Hybrids | MDA-MB-231 (Breast) | 10.52 | [15] |
| Naphthoquinone Hybrids | HT-29 (Colon) | > 1.02 |[1] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding : Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with various concentrations of the synthesized 1,2,3-triazole compounds and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.
-
MTT Addition : After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
Antimicrobial Activity
1,2,3-triazole derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens, including drug-resistant strains.[1][16][17] Their mechanisms can involve the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[16] Gram-positive bacteria often appear to be more sensitive to these compounds.[17]
Table 2: Antimicrobial Activity of Selected 1,2,3-Triazole Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Theophylline Hybrids | Bacillus cereus | 15.6 | [1] |
| Theophylline Hybrids | Escherichia coli | 31.25 | [1] |
| Theophylline Hybrids | Pseudomonas aeruginosa | 62.5 | [1] |
| Indole-Pyrazolone Hybrids | Acinetobacter baumannii | 10 | [18] |
| Penam Hybrids | Gram-positive strains | <0.05 - 1.0 | [17] |
| Coumarin Hybrids | Fungal species | (Potent activity) |[1] |
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Compound Dilution : Perform a serial two-fold dilution of the 1,2,3-triazole compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation : Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation : Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Antiviral Activity
The 1,2,3-triazole nucleus is a key component in many compounds with potent antiviral activity against a wide range of viruses, including Human Immunodeficiency Virus (HIV), Herpes Simplex Virus (HSV), and hepatitis viruses.[10][19][20] These derivatives can interfere with various stages of the viral replication cycle.[10]
Table 3: Antiviral Activity of Selected 1,2,3-Triazole Derivatives
| Compound Class | Virus | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Nitroxyl Radical Hybrids | HSV-1 | 0.80 - 1.32 | [10] |
| Various | HIV | (Potent activity) | [19][20] |
| Various | Hepatitis B/C | (Potent activity) | [19][20] |
| Various | Influenza | (Potent activity) |[19][20] |
This assay is used to quantify the infectivity of a virus and the efficacy of an antiviral compound.
-
Cell Monolayer : Grow a confluent monolayer of susceptible host cells in multi-well plates.
-
Virus Treatment : Pre-incubate a known titer of the virus with various concentrations of the 1,2,3-triazole compound for 1 hour.
-
Infection : Remove the cell culture medium and infect the cell monolayers with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.
-
Overlay : Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of progeny virus, leading to the formation of localized lesions (plaques).
-
Incubation : Incubate the plates for several days until plaques are visible.
-
Staining and Counting : Fix and stain the cells (e.g., with crystal violet). Count the number of plaques in each well.
-
Data Analysis : The IC₅₀ is calculated as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
Antidiabetic Activity
1,2,3-triazole derivatives have been identified as promising agents for the management of diabetes mellitus, primarily through the inhibition of key carbohydrate-metabolizing enzymes such as α-glucosidase and α-amylase.[21][22][23] By inhibiting these enzymes, the compounds can delay carbohydrate digestion and reduce postprandial hyperglycemia.[21]
Table 4: Antidiabetic Activity of Selected 1,2,3-Triazole Derivatives
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Phenyl-Substituted Hybrids | α-Glucosidase | 36.74 | [22] |
| Quinazolinone Hybrids | α-Glucosidase | (Potent activity) | [24] |
| One-Pot Synthesis Derivatives | α-Glucosidase | (99.17% inhibition at 800 µg/mL) | [24] |
| One-Pot Synthesis Derivatives | α-Amylase | (87.01% inhibition at 800 µg/mL) |[24] |
This in vitro assay measures the ability of a compound to inhibit α-glucosidase activity.
-
Enzyme and Substrate : Prepare solutions of α-glucosidase (from Saccharomyces cerevisiae) and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Incubation : In a 96-well plate, add the enzyme solution to wells containing various concentrations of the 1,2,3-triazole inhibitor. Acarbose is often used as a positive control. Incubate the mixture for 10-15 minutes at 37°C.
-
Reaction Initiation : Add the pNPG substrate to all wells to start the reaction.
-
Reaction Termination : After a set incubation period (e.g., 20 minutes), stop the reaction by adding a solution of sodium carbonate (Na₂CO₃). The enzyme catalyzes the hydrolysis of pNPG to p-nitrophenol, which is yellow.
-
Absorbance Measurement : Measure the absorbance of the yellow p-nitrophenol at 405 nm.
-
Calculation : The percentage of inhibition is calculated by comparing the absorbance of the test wells to the control (enzyme and substrate without inhibitor). The IC₅₀ value is determined from the dose-inhibition curve.
Conclusion
The 1,2,3-triazole ring system represents a highly valuable and versatile scaffold in modern medicinal chemistry. Its favorable physicochemical properties and the efficiency of its synthesis, primarily via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), have established it as a cornerstone in the development of novel therapeutic agents.[7][8][11] The extensive research demonstrating potent anticancer, antimicrobial, antiviral, and antidiabetic activities underscores the broad therapeutic potential of 1,2,3-triazole derivatives.[1][3] The ability to readily generate large, diverse libraries of these compounds through click chemistry will continue to fuel the discovery of new lead molecules.[9] Future research will likely focus on optimizing the structure-activity relationships of these compounds, exploring novel hybrid molecules, and advancing the most promising candidates through preclinical and clinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. jopcr.com [jopcr.com]
- 3. asianpubs.org [asianpubs.org]
- 4. An Overview on Biological Activities of 1,2,3-Triazole Derivatives [kr.cup.edu.in]
- 5. 1,2,3-Triazoles: Lead Molecules For Promising Drugs: A Review | Semantic Scholar [semanticscholar.org]
- 6. iosrjournals.org [iosrjournals.org]
- 7. Click chemistry and anticancer properties of 1,2,3- triazoles [wisdomlib.org]
- 8. Click chemistry: 1,2,3-triazoles as pharmacophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2,3-triazole derivatives as antiviral agents - ProQuest [proquest.com]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship [frontiersin.org]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. The Antibacterial Activity of 1,2,3-triazole- and 1,2,4-Triazole-containing Hybrids against Staphylococcus aureus: An Updated Review (2020- Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | 1,2,3-Triazoles and their metal chelates with antimicrobial activity [frontiersin.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent Developments in 1,2,3-Triazole Based α-Glucosidase Inhibitors: Design Strategies, Structure-Activity Relationship and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-Depth Technical Guide to [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol for Researchers and Drug Development Professionals
An Introduction to a Promising Heterocyclic Compound
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a heterocyclic compound belonging to the 1,2,3-triazole family. Triazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological applications of this specific triazole derivative, tailored for researchers, scientists, and professionals in the field of drug development.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below, providing a foundational understanding of its chemical identity and behavior.
| Property | Value | Reference |
| Molecular Formula | C₉H₈ClN₃O | [1] |
| Molecular Weight | 209.63 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 147-149 °C | [1] |
| Boiling Point (Predicted) | 402.9 ± 55.0 °C | [1] |
| Density (Predicted) | 1.42 ± 0.1 g/cm³ | [1] |
| Flash Point (Predicted) | 197.5 ± 31.5 °C | [1] |
| Topological Polar Surface Area | 50.9 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Characterization: A Detailed Approach
The synthesis of this compound is most effectively achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][3] This method offers high yields, mild reaction conditions, and high regioselectivity.
Experimental Protocol: Synthesis via Click Chemistry
This protocol outlines the synthesis of this compound from 1-azido-4-chlorobenzene and propargyl alcohol.
Materials:
-
1-azido-4-chlorobenzene
-
Propargyl alcohol
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1-azido-4-chlorobenzene (1.0 eq) and propargyl alcohol (1.2 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction, dilute the mixture with water and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield pure this compound.
Characterization Techniques
The structure and purity of the synthesized compound are confirmed using various spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the chlorophenyl ring, the triazole proton, the methylene protons adjacent to the hydroxyl group, and the hydroxyl proton itself. Based on data for similar compounds, the aromatic protons would appear as doublets in the range of δ 7.3-7.8 ppm. The triazole proton typically appears as a singlet around δ 8.0 ppm. The methylene protons would likely be a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm, and the hydroxyl proton signal would be a broad singlet.[4][5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the chlorophenyl ring, the triazole ring, and the methanol substituent. Aromatic carbons typically resonate in the δ 120-140 ppm region. The carbons of the triazole ring are expected around δ 120-150 ppm, and the methylene carbon of the methanol group would be found upfield, around δ 55-60 ppm.[4][5]
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include a broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching of the aromatic and aliphatic groups around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively, C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region, and C-N stretching of the triazole ring.[6]
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[6]
Potential Biological Activities and Signaling Pathways
While specific biological studies on this compound are not extensively documented, the broader class of 1,2,3- and 1,2,4-triazole derivatives has been shown to exhibit a wide range of pharmacological activities.
Antimicrobial Activity: Many triazole derivatives are known for their potent antifungal and antibacterial properties.[7][8][9][10] The proposed mechanism for antifungal activity often involves the inhibition of cytochrome P450-dependent enzymes, which are crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately cell death.
Cytotoxic Activity: Several studies have reported the cytotoxic effects of triazole derivatives against various cancer cell lines.[11][12][13][14][15] The mechanisms of action are diverse and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation. The presence of the chlorophenyl group in the target molecule may enhance its cytotoxic potential.
Conclusion
This compound represents a promising scaffold for the development of new therapeutic agents. Its straightforward synthesis via click chemistry, coupled with the known biological activities of the triazole nucleus, makes it an attractive target for further investigation. This guide provides a solid foundation for researchers to explore the full potential of this compound in the fields of medicinal chemistry and drug discovery. Further studies are warranted to elucidate its specific biological targets and mechanisms of action.
References
- 1. echemi.com [echemi.com]
- 2. Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. jetir.org [jetir.org]
- 9. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijbch.kaznu.kz [ijbch.kaznu.kz]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
The Rise of 1,2,3-Triazoles: A Technical Guide to the Discovery and Synthesis of Novel Antifungal Agents
For Immediate Release
In the global fight against increasingly resistant fungal pathogens, the scientific community is continually exploring new molecular scaffolds to develop more effective antifungal agents. Among these, the 1,2,3-triazole nucleus has emerged as a privileged structure in medicinal chemistry, demonstrating potent and broad-spectrum antifungal activity. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery, synthesis, and evaluation of novel 1,2,3-triazole antifungal agents.
The core of many successful antifungal drugs is an azole ring that effectively inhibits the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1][2] The 1,2,3-triazole moiety has proven to be an excellent bioisostere for the 1,2,4-triazole ring found in established antifungal medications like fluconazole, offering new avenues for structural modifications to enhance efficacy and overcome resistance.[3]
Antifungal Activity of Novel 1,2,3-Triazole Derivatives
Recent research has yielded a plethora of 1,2,3-triazole derivatives with promising antifungal activity against a range of clinically relevant fungi. The primary method for evaluating this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data presented below summarizes the in vitro antifungal activity of several novel 1,2,3-triazole compounds against various fungal strains, with comparisons to the widely used antifungal drug, fluconazole.
Table 1: Antifungal Activity (MIC₅₀ in μg/mL) of Novel 1,2,3-Triazole Derivatives against Candida albicans
| Compound/Derivative | Substituent on 1,2,3-Triazole | C. albicans SC5314 (Sensitive) | C. albicans SC5314-FR (Resistant) | Reference |
| 4h | 4-Fluorobenzyl | < 1.52 | < 20 | [4] |
| 4j | 4-Chlorobenzyl | < 1.52 | < 20 | [4] |
| 4l | 4-Acetylphenyl | 0.51 | < 20 | [4] |
| 4s | 4-(Trifluoromethyl)benzyl | 0.53 | < 20 | [4] |
| 4w | 4-Nitrophenyl | 0.69 | < 20 | [4] |
| Fluconazole | - | 1.52 | > 64 | [4][5] |
Table 2: Antifungal Activity (MIC in μg/mL) of 2-(1-aryl-1H-1,2,3-triazol-4-yl)propan-2-ols against Various Candida Species
| Compound | Aryl Substituent | Candida albicans (Range) | Candida parapsilosis (Range) | Candida tropicalis (Range) | Candida krusei (Range) | Reference |
| 4c | 4-Chlorophenyl | 64 - 256 | 64 - 256 | 64 - 256 | 64 - 256 | [5] |
| Fluconazole | - | 0.5 - >64 | 0.5 - 32 | 1 - >64 | 4 - >64 | [5] |
Core Signaling Pathway and Mechanism of Action
The primary mechanism of action for 1,2,3-triazole antifungal agents is the inhibition of lanosterol 14α-demethylase (CYP51 or Erg11p), a key enzyme in the ergosterol biosynthesis pathway.[1][6][7] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, triazoles disrupt the synthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the structural integrity and function of the fungal cell membrane. This ultimately results in the inhibition of fungal growth and proliferation.[2]
Experimental Protocols
Synthesis of 1,2,3-Triazole Derivatives via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles due to its high efficiency, regioselectivity, and mild reaction conditions.
General Protocol:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and the organic azide (1.0 equivalent) in a solvent mixture, such as dichloromethane/water (1:1) or ethanol/water (1:1).
-
Catalyst Addition: To the stirred solution, add a copper(I) source. This can be Cu(I) salts like CuI or CuBr, or a Cu(II) salt such as copper(II) sulfate (CuSO₄·5H₂O) (e.g., 5 mol%) in the presence of a reducing agent like sodium ascorbate (e.g., 15 mol%) to generate the active Cu(I) species in situ.
-
Reaction Execution: Allow the reaction mixture to stir at room temperature for a period ranging from a few hours to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure 1,4-disubstituted 1,2,3-triazole.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized assay for determining the MIC of antifungal agents, as outlined by the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3).[8][9]
Protocol Overview:
-
Preparation of Antifungal Stock Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform a two-fold serial dilution of the antifungal compound in RPMI-1640 medium to achieve a range of desired final concentrations. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested. For Candida species, this is typically adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in RPMI-1640 medium.[10]
-
Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the serially diluted compound, bringing the total volume to 200 µL. Include a drug-free well as a growth control and an un-inoculated well as a sterility control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
The Antifungal Drug Discovery Workflow
The journey from a novel compound to a viable antifungal drug candidate is a multi-step process that involves rigorous testing and optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antifungal evaluation of new azole derivatives containing 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Evaluation of Novel Triazole Derivatives Against Candida albicans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans is a major opportunistic fungal pathogen in humans, capable of causing both superficial and life-threatening systemic infections. The emergence of resistance to existing antifungal agents, particularly triazoles, necessitates the development of novel therapeutic compounds. This document provides a comprehensive guide for the in vitro experimental design and evaluation of new triazole derivatives against C. albicans. The protocols outlined herein are based on established methodologies to ensure data accuracy and reproducibility.
Triazole antifungals primarily act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][2][3][4][5][6][7][8] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[3][6] These protocols will enable researchers to assess the antifungal potency, mechanism of action, and preliminary safety profile of novel triazole compounds.
Data Presentation: Summary of Antifungal Activity
The following tables present hypothetical data for a series of novel triazole derivatives (NTDs) to illustrate how to structure and report experimental findings.
Table 1: Minimum Inhibitory Concentrations (MICs) of Novel Triazole Derivatives against Candida albicans
| Compound | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC (µg/mL) |
| NTD-1 | 0.125 | 0.25 | 0.5 |
| NTD-2 | ≤0.06 | 0.125 | 0.25 |
| NTD-3 | 0.25 | 0.5 | 1 |
| NTD-4 | 0.5 | 1 | >4 |
| Fluconazole | 1 | 2 | >64 |
| Amphotericin B | 0.5 | 1 | 1 |
MIC₅₀/₉₀: Minimum inhibitory concentration required to inhibit the growth of 50% or 90% of isolates, respectively. MFC: Minimum fungicidal concentration.
Table 2: Biofilm Inhibition and Eradication by Novel Triazole Derivatives
| Compound | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) |
| NTD-1 | 0.5 | 8 |
| NTD-2 | 0.25 | 4 |
| NTD-3 | 1 | 16 |
| NTD-4 | 2 | >32 |
| Fluconazole | 16 | >128 |
| Amphotericin B | 1 | 4 |
MBIC₅₀: Minimum biofilm inhibitory concentration required to prevent the formation of 50% of the biofilm. MBEC₅₀: Minimum biofilm eradication concentration required to eradicate 50% of the pre-formed biofilm.
Table 3: Cytotoxicity of Novel Triazole Derivatives against Mammalian Cells
| Compound | IC₅₀ (µM) - HepG2 | IC₅₀ (µM) - HEK293 | Selectivity Index (SI) vs. C. albicans |
| NTD-1 | >100 | >100 | >800 |
| NTD-2 | 85 | 92 | >1400 |
| NTD-3 | 55 | 68 | >220 |
| NTD-4 | 30 | 45 | >60 |
| Fluconazole | >200 | >200 | >65 |
| Amphotericin B | 5 | 8 | ~10 |
IC₅₀: Half-maximal inhibitory concentration. SI = IC₅₀ (HepG2) / MIC₅₀ (C. albicans).
Experimental Workflows and Signaling Pathways
General Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro evaluation of novel triazole derivatives.
References
- 1. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database [frontiersin.org]
- 7. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Click Chemistry for the Synthesis of Functionalized 1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K. Barry Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups and reaction conditions.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as the quintessential click reaction, enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][3] This reaction's reliability and specificity have made it an invaluable tool in drug discovery, materials science, and bioconjugation.[1][4][5] Complementing the CuAAC is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which provides access to the corresponding 1,5-disubstituted 1,2,3-triazoles, further expanding the chemical space accessible through this chemistry.[6][7]
The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to mimic the amide bond.[8] Functionalized 1,2,3-triazoles exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[9][10] This document provides detailed application notes and experimental protocols for the synthesis of functionalized 1,2,3-triazoles using both CuAAC and RuAAC methodologies.
Data Presentation: Comparison of Catalytic Systems
The choice between a copper or ruthenium catalyst dictates the regioselectivity of the azide-alkyne cycloaddition. The following tables summarize typical reaction conditions and yields for the synthesis of various functionalized 1,2,3-triazoles, providing a comparative overview of the two main catalytic systems.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
| Entry | Alkyne | Azide | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylacetylene | Benzyl Azide | CuI (1) | t-BuOH/H₂O (1:1) | Room Temp | 18 | 83-86 | [11] |
| 2 | Phenylacetylene | Benzyl Azide | Cu/C (heterogeneous) | DCM | 110 | ~2 | >95 | [12] |
| 3 | Propargyl Alcohol | Benzyl Azide | CuSO₄·5H₂O/NaAscorbate (5) | t-BuOH/H₂O (1:1) | Room Temp | 12 | 91 | N/A |
| 4 | 1-Ethynyl-4-fluorobenzene | 1-Azido-4-methoxybenzene | CuI (2) | Acetonitrile | Room Temp | 3 | 76 | [13] |
| 5 | Phenylacetylene | Benzyl Azide | CuBr(PPh₃)₃ (0.5) | Neat | Room Temp | 0.25 | 98 | [14] |
| 6 | Various Alkynes | Various Azides | CuIL₁PPh₃ (1) | Water (ultrasound) | 60 | 0.5 | up to 93 | [15] |
Table 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - Synthesis of 1,5-Disubstituted 1,2,3-Triazoles
| Entry | Alkyne | Azide | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Phenylacetylene | Benzyl Azide | CpRuCl(COD) (1) | 1,2-Dichloroethane | 45 | 0.5 | 90-92 | [16] |
| 2 | 1-Octyne | Benzyl Azide | CpRuCl(PPh₃)₂ (1) | Toluene | 80 | 12 | 85 | [6] |
| 3 | Methyl Propiolate | Phenyl Azide | [CpRuCl]₄ (2.5) | DMF | 110 (microwave) | 0.33 | >95 | [7] |
| 4 | Phenylacetylene | 1-Azido-4-chlorobenzene | CpRuCl(PPh₃)₂ (5) | Benzene | 60 | 24 | 78 | [6] |
| 5 | t-Butyl 5-hexynoate | t-Butyl 4-azidobutanoate | Cp*RuCl(PPh₃)₂ (22) | THF | 60 | 4 | 33 (dimer) | [17] |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole (CuAAC)
This protocol is adapted from a standard laboratory experiment demonstrating the CuAAC reaction.[18]
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 mmol) in water (1 mL).
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.15 mmol) in water (1 mL).
-
To the stirred solution of azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Protocol 2: General Procedure for Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole (RuAAC)
This protocol is based on a detailed procedure from Organic Syntheses.[16]
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add benzyl azide (10.0 g, 75.1 mmol).
-
Add anhydrous 1,2-dichloroethane (150 mL) followed by phenylacetylene (8.06 g, 78.9 mmol).
-
Place the reaction flask in a preheated oil bath at 45 °C.
-
After 5 minutes of stirring, add a solution of Cp*RuCl(COD) (285 mg, 0.752 mmol) in anhydrous DCE (3 mL) via syringe.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add silica gel (35 g) to the reaction mixture and remove the solvent by rotary evaporation.
-
The resulting powder is loaded onto a silica gel column and flushed with ethyl acetate.
-
The collected filtrate is concentrated under reduced pressure to yield a solid, which is then triturated with hexanes, filtered, and dried under vacuum to afford pure 1-benzyl-5-phenyl-1H-1,2,3-triazole.
Mandatory Visualizations
Click Chemistry General Workflow
Caption: General workflow for synthesizing 1,2,3-triazoles.
Logical Relationship of Functionalization on Bioactivity
Caption: How functional groups affect triazole bioactivity.
Representative Signaling Pathway Inhibition
Caption: Triazole inhibitor blocking a kinase pathway.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of 1,2,3-triazoles synthesis via click reactions. [wisdomlib.org]
- 3. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04727F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Using click chemistry toward novel 1,2,3-triazole-linked dopamine D3 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction – Oriental Journal of Chemistry [orientjchem.org]
- 10. Click-chemistry-inspired synthesis of new series of 1,2,3-triazole fused chromene with glucose triazole conjugates: Antibacterial activity assessment with molecular docking evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Dense 1,2,3-Triazole Oligomers Consisting Preferentially of 1,5-Disubstituted Units via Ruthenium(II)-Catalyzed Azide–Alkyne Cycloaddition [mdpi.com]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for 1,2,4-Triazole-Based Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of antimicrobial agents centered on the 1,2,4-triazole scaffold. This document includes summaries of antimicrobial activity, detailed experimental protocols for synthesis and evaluation, and diagrams illustrating key processes and mechanisms. The 1,2,4-triazole nucleus is a versatile pharmacophore that has been successfully incorporated into a wide array of therapeutic agents, demonstrating significant potential in overcoming antimicrobial resistance.[1][2][3]
I. Antimicrobial Activity of 1,2,4-Triazole Derivatives
The 1,2,4-triazole framework is a key structural motif in a variety of antimicrobial compounds, exhibiting a broad spectrum of activity against both bacterial and fungal pathogens.[3] The versatility of the triazole ring allows for the synthesis of diverse derivatives with enhanced potency and selectivity.[3] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the triazole ring and its associated moieties play a crucial role in determining the antimicrobial efficacy.[2][3] For instance, the introduction of electron-withdrawing groups or bulky substituents has been shown to enhance both antibacterial and antifungal activities.[3]
Antibacterial Activity
Numerous studies have demonstrated the potent antibacterial effects of 1,2,4-triazole derivatives against a range of Gram-positive and Gram-negative bacteria.[2] Hybrid molecules, where the 1,2,4-triazole ring is combined with other antibacterial pharmacophores like quinolones, have shown particular promise in combating drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[2][4][5]
Table 1: Summary of Antibacterial Activity of Selected 1,2,4-Triazole Derivatives
| Compound Type | Target Organism(s) | Key Findings | Reference Compound(s) | Source |
| Nalidixic acid-based 1,2,4-triazole-3-thione derivatives | P. aeruginosa | Highly active with MIC of 16 µg/mL. | --- | [2] |
| 4-Amino-5-aryl-4H-1,2,4-triazole derivatives | E. coli, B. subtilis, P. aeruginosa, P. fluoroscens | Compound with a 4-trichloromethyl group showed the highest activity (MIC = 5 µg/mL), equivalent to ceftriaxone. | Ceftriaxone | [2] |
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | S. aureus | All synthesized compounds exhibited strong activity, with one derivative showing activity superior to streptomycin. | Streptomycin | [1] |
| 1,2,4-Triazole-quinolone hybrids | MRSA | Hybrids showed higher potency against MRSA than vancomycin and ciprofloxacin. | Vancomycin, Ciprofloxacin | [4] |
| Vinyl-1,2,4-triazole derivatives | Xanthomonas campestris, Erwinia amylovora | Good antibacterial activity with MIC values ranging from 0.0002 to 0.0069 mM. | --- | [6] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | Four compounds showed promising results with MIC values between 16 and 102 μM. | Ciprofloxacin | [7] |
Antifungal Activity
The 1,2,4-triazole core is a well-established pharmacophore in antifungal drug design, with prominent examples including fluconazole and itraconazole.[4] The primary mechanism of action for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4]
Table 2: Summary of Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound Type | Target Organism(s) | Key Findings | Reference Compound(s) | Source |
| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum | Six of the seventeen synthesized compounds were more effective than ketoconazole. | Ketoconazole | [1] |
| Vinyl-1,2,4-triazole derivatives | Various fungal strains | Good antifungal activity with MIC values ranging from 0.02 mM to 0.52 mM, better than reference drugs. | Ketoconazole, Bifonazole | [6] |
| Thiazolo[3,2-b]-1,2,4-triazole derivatives | Rhizoctonia solani | Compound 6u demonstrated a potent inhibitory effect of 80.8% at 50 μg/mL. | Chlorothalonil | [8] |
| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | A. flavus, C. albicans | MIC values against tested fungal species were between 15.50 and 26.30 μM. | Fluconazole | [7] |
| 5-Alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | Aspergillus niger | Some synthesized compounds demonstrated high antifungal activity. | Fluconazole | [9] |
II. Experimental Protocols
The following protocols are generalized procedures based on common synthetic and evaluation methods reported in the literature. Researchers should adapt these protocols based on the specific requirements of their target molecules and assays.
Protocol 1: General Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiols
This protocol describes a common method for synthesizing the 4-amino-1,2,4-triazole-3-thiol core structure, a versatile intermediate for further derivatization.
Materials:
-
Substituted benzoic acid
-
Thiocarbohydrazide
-
Sodium bicarbonate solution
-
Ethanol
-
Dimethylformamide (DMF)
Procedure:
-
A mixture of a substituted benzoic acid (0.01 mol) and thiocarbohydrazide (0.01 mol) is heated until it melts.
-
The reaction mixture is maintained at 145°C for 40 minutes.
-
After cooling, the solid product is treated with a sodium bicarbonate solution to neutralize any unreacted acid.
-
The product is washed with water and collected by filtration.
-
The crude product is recrystallized from an ethanol/DMF mixture to yield the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
Protocol 2: Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole-3-thiols
This protocol details the synthesis of Schiff bases, a common class of bioactive 1,2,4-triazole derivatives.
Materials:
-
4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
-
Substituted benzaldehyde
-
Ethanol
-
Concentrated sulfuric acid
-
Dimethylformamide (DMF)
Procedure:
-
To a suspension of a substituted benzaldehyde (0.2 M) in ethanol (1 ml), an equimolar amount of the corresponding 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol is added.[1]
-
The suspension is heated until a clear solution is obtained.[1]
-
A few drops of concentrated sulfuric acid are added as a catalyst.[1]
-
The solution is refluxed for 6 hours on a water bath.[1]
-
The precipitated solid is filtered off and recrystallized from a DMF/ethanol mixture to yield the pure Schiff base.[1]
Protocol 3: Antimicrobial Susceptibility Testing using the Agar Disc-Diffusion Method
This protocol describes a standard preliminary screening method for evaluating the antimicrobial activity of newly synthesized compounds.
Materials:
-
Nutrient agar or Mueller-Hinton agar (for bacteria)
-
Sabouraud dextrose agar (for fungi)
-
Sterile petri dishes
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Sterile filter paper discs (6 mm diameter)
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal discs
-
Positive and negative controls
Procedure:
-
Prepare the agar medium and pour it into sterile petri dishes.
-
Once the agar has solidified, uniformly spread the microbial inoculum over the surface of the agar.
-
Impregnate sterile filter paper discs with a known concentration of the synthesized compound solution.
-
Place the impregnated discs, along with standard antibiotic/antifungal discs and a solvent control disc, onto the surface of the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours for bacteria or at 25-30°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around each disc in millimeters.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method
This protocol provides a quantitative measure of the antimicrobial activity of the synthesized compounds.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to the appropriate concentration)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized compounds serially diluted in the broth/medium
-
Standard antimicrobial agents
-
Resazurin or other viability indicators (optional)
Procedure:
-
Perform two-fold serial dilutions of the synthesized compounds and standard drugs in the appropriate broth/medium in a 96-well microtiter plate.
-
Add a standardized microbial inoculum to each well.
-
Include positive (microbe only) and negative (broth/medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Visual inspection can be aided by the use of a viability indicator.
III. Visualizations
The following diagrams illustrate key conceptual frameworks in the development of 1,2,4-triazole-based antimicrobial agents.
Caption: General workflow for the synthesis and evaluation of 1,2,4-triazole Schiff bases.
References
- 1. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpasjournals.com [bpasjournals.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
Protocol for molecular docking studies with 1,2,3-triazole-based compounds.
Application Notes & Protocols
Topic: Protocol for Molecular Docking Studies with 1,2,3-Triazole-Based Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[1][2] This method is instrumental in structure-based drug design, saving significant time and resources by prioritizing compounds for experimental testing.[1] The 1,2,3-triazole scaffold is a prominent feature in medicinal chemistry, known for its role in forming bioactive molecules with a wide range of therapeutic properties, including anticancer and antimalarial activities.[3][4][5] These compounds are often synthesized via "click chemistry," allowing for the creation of diverse chemical libraries.[3][6] This document provides a detailed protocol for performing molecular docking studies on 1,2,3-triazole-based compounds, from initial setup to result analysis and validation.
Overall Molecular Docking Workflow
The molecular docking process follows a structured workflow, beginning with the preparation of both the protein target and the small molecule ligands, followed by the docking simulation and subsequent analysis of the results.
Caption: A generalized workflow for molecular docking studies.
Experimental Protocols
Protocol 1: Target Protein Preparation
Thorough preparation of the target protein structure is a critical first step for a successful docking study.
-
Structure Retrieval: Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB) (e.g., EGFR Tyrosine Kinase, PDB ID: 1M17).[7][8]
-
Initial Cleaning: Load the PDB file into a molecular visualization program (e.g., Schrödinger Maestro, Biovia Discovery Studio, UCSF Chimera).[9][10][11]
-
Structure Refinement:
-
Add hydrogen atoms to the protein, as they are typically absent in crystallographic files.
-
Correct for missing atoms or entire side chains in the protein structure.[10] Software like Maestro's Protein Preparation Wizard can automate this process.[12]
-
Assign appropriate bond orders and formal charges.
-
-
Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes and optimize the geometry. This is often done using a force field like AMBER or CHARMM.[13]
-
File Saving: Save the cleaned, prepared protein structure in a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina).[7][14]
Protocol 2: 1,2,3-Triazole Ligand Preparation
Accurate 3D representation of the ligands is crucial for predicting their binding.
-
Structure Generation:
-
2D to 3D Conversion: Convert the 2D structures into 3D conformations.
-
Energy Minimization: Perform energy minimization on each ligand structure to obtain a low-energy, stable conformation.[15]
-
Charge and Atom Type Assignment:
-
Assign partial atomic charges (e.g., Gasteiger charges).[16]
-
Define rotatable bonds within the ligand to allow for conformational flexibility during docking.
-
-
File Conversion: Save the prepared ligands in the format required by the docking program (e.g., .pdbqt for AutoDock Vina).[7]
Protocol 3: Grid Generation and Docking Simulation
The grid defines the search space for the docking algorithm.
-
Binding Site Identification: Determine the active site or binding pocket of the protein. This can be identified from the position of a co-crystallized ligand in the original PDB file or from published literature.[12][13]
-
Grid Box Generation:
-
Running the Simulation:
-
Load the prepared protein and ligand files into the docking software (e.g., AutoDock Vina, Glide, GOLD).[20][21]
-
Configure the docking parameters. For instance, in AutoDock Vina, an "exhaustiveness" parameter controls the thoroughness of the search.[22]
-
Initiate the docking run. The software will systematically explore different conformations and orientations of the ligand within the grid box, calculating a score for each pose.[23]
-
Data Presentation and Analysis
Quantitative Data Summary
The primary output of a docking simulation is a set of binding poses for each ligand, ranked by a scoring function. This data should be summarized for clear interpretation.
Table 1: Docking Results for 1,2,3-Triazole Derivatives against EGFR
| Compound ID | Docking Score (kcal/mol) | Estimated Binding Energy (kcal/mol) | Number of H-Bonds |
| Erlotinib (Control) | -8.9 | -9.2 | 2 |
| Triazole-I | -9.5 | -9.8 | 3 |
| Triazole-II | -8.7 | -9.0 | 2 |
| Triazole-III | -8.1 | -8.4 | 1 |
| Triazole-IV | -9.2 | -9.5 | 2 |
| Triazole-V | -10.1 | -10.5 | 4 |
Note: This is example data. Docking scores are specific to the software used; lower values typically indicate stronger binding affinity.[24][25]
Table 2: Key Interactions for the Top-Ranked Compound (Triazole-V)
| Interaction Type | Interacting Residue(s) | Distance (Å) |
| Hydrogen Bond | Met793 | 2.1 |
| Hydrogen Bond | Gln791 | 2.4 |
| Pi-Anion | Asp855 | 3.5 |
| Pi-Alkyl | Leu718, Val726 | 4.1, 4.5 |
| Hydrophobic | Cys797, Leu844 | - |
Analysis of Docking Results
Caption: A logical workflow for the analysis of molecular docking results.
-
Ranking by Score: The primary metric for evaluating docking results is the docking score, which estimates the binding affinity (e.g., ΔG in kcal/mol).[25] Poses are ranked from the most favorable (most negative score) to the least favorable.[26]
-
Visual Inspection: The top-ranked poses should be visually inspected using software like PyMOL or UCSF Chimera.[25][27] This helps confirm that the ligand is in a sensible orientation within the binding pocket and is not making unfavorable steric clashes.
-
Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.[25] These interactions are critical for binding stability.[24]
-
Validation: Docking protocols should be validated to ensure their reliability.[28]
-
Re-docking: A common method is to extract the co-crystallized ligand from the PDB structure and dock it back into the binding site. A root-mean-square deviation (RMSD) value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[28][29]
-
Comparison with Known Binders: Dock known inhibitors or substrates and compare their docking scores to those of your test compounds.[28]
-
Molecular Dynamics (MD) Simulations: For promising candidates, MD simulations can be performed to assess the stability of the docked complex over time.[28]
-
Conclusion
This protocol outlines a comprehensive approach to performing molecular docking studies on 1,2,3-triazole-based compounds. By following these detailed steps for protein and ligand preparation, simulation, and rigorous analysis, researchers can effectively screen virtual libraries, identify promising lead candidates, and gain valuable insights into their potential binding mechanisms, thereby accelerating the drug discovery process.
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. New tetrazolopyrrolidine-1,2,3-triazole analogues as potent anticancer agents: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole derivatives: synthesis, docking, cytotoxicity analysis and in vivo antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Molecular Docking of New 1,2,3-triazole Carbohydrates with COVID-19 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 8. researchgate.net [researchgate.net]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. sites.ualberta.ca [sites.ualberta.ca]
- 17. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. reddit.com [reddit.com]
- 21. eyesopen.com [eyesopen.com]
- 22. cal-tek.eu [cal-tek.eu]
- 23. ks.uiuc.edu [ks.uiuc.edu]
- 24. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 25. researchgate.net [researchgate.net]
- 26. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 27. Analysis and Mapping of Molecular Docking Results - CD ComputaBio [computabio.com]
- 28. researchgate.net [researchgate.net]
- 29. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol and its Analogs in Cancer Cell Line Studies
Disclaimer: To date, specific studies on the anticancer activity of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol in cancer cell lines are not available in the public domain. The following application notes and protocols are based on published research on structurally related 1,2,3-triazole and 1,2,4-triazole derivatives and are intended to serve as a representative guide for researchers and drug development professionals.
Introduction
Triazole derivatives, including those from the 1,2,3-triazole and 1,2,4-triazole families, have garnered significant attention in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1] These heterocyclic compounds are known to interact with various biological targets, leading to the inhibition of cancer cell proliferation, induction of apoptosis, and arrest of the cell cycle. The 1,2,3-triazole scaffold, in particular, is a key building block in the development of novel anticancer agents.[2] The unique structure of the triazole ring allows for the formation of hydrogen bonds and π-π stacking interactions, which can contribute to its binding affinity with biological macromolecules.[3]
Data Presentation: Cytotoxic Activity of Triazole Derivatives
The following tables summarize the in vitro cytotoxic activity (IC50 values) of various 1,2,3-triazole and 1,2,4-triazole derivatives against a range of human cancer cell lines, as reported in the literature. This data provides a comparative overview of the potential efficacy of this class of compounds.
Table 1: IC50 Values of 1,2,3-Triazole Derivatives in Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Coumarin-Triazole Hybrids | MCF7 (Breast) | 2.66 - 10.08 | Cisplatin | 45.33 |
| 1,3,4-Trisubstituted-1,2,3-triazoles | MDA-MB-231 (Breast) | 3.2 - 6.4 | - | - |
| N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides | Jurkat (Leukemia) | 0.63 - 0.69 | Doxorubicin | 0.65[4] |
| 1,2,3-Triazole-containing epipodophyllotoxin derivatives | A549 (Lung) | 0.97 - 1.96 | Etoposide | 1.97[5] |
| 1,2,3-Triazole-containing coumarin derivatives | A549 (Lung) | 2.97 and 4.78 | Cisplatin | 24.15[5] |
Table 2: IC50 Values of 1,2,4-Triazole Derivatives in Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9) | VMM917 (Melanoma) | Not specified, but showed selective cytotoxicity | - | - |
| Triazole-coupled acetamides | HepG2 (Liver) | 16.782 (for compound 7f) | - | - |
| 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][2][6][7]triazolo[3,4-b][2][7]thiadiazole (CPNT) | HepG2 (Liver) | 0.8 µg/ml | Doxorubicin | Not specified in the same units[8] |
Experimental Protocols
Detailed methodologies for key experiments commonly used to evaluate the anticancer effects of triazole derivatives are provided below.
1. Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.[9]
-
The following day, treat the cells with various concentrations of the triazole compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[7]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7]
-
Carefully remove the MTT solution and add 100-150 µL of solubilization solvent to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Apoptosis Analysis by Flow Cytometry using Annexin V/Propidium Iodide (PI) Staining
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[6]
-
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the triazole compound for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.[2]
-
Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[6]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[2]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[2]
-
Analyze the samples on a flow cytometer within one hour.[2]
-
Data analysis will quadrant the cell populations: Annexin V-/PI- (live), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic), and Annexin V-/PI+ (necrotic).[6]
-
3. Western Blot Analysis of Signaling Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of triazole compounds on signaling pathways involved in cancer progression.[10]
-
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, Akt, p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
After treatment with the triazole compound, wash cells with ice-cold PBS and lyse them using RIPA buffer.[11]
-
Determine the protein concentration of the lysates using a BCA assay.[11]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[11]
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.[12]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13]
-
Wash the membrane three times with TBST.[13]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.[13]
-
Add the chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Visualizations
Diagram 1: Putative Signaling Pathway for Triazole-Induced Apoptosis
A potential mechanism of apoptosis induction by triazole derivatives.
Diagram 2: Experimental Workflow for In Vitro Anticancer Screening
Workflow for assessing cell viability and apoptosis.
Diagram 3: Structure-Activity Relationship (SAR) Logic for Triazole Derivatives
Key factors influencing the anticancer activity of triazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Western blot protocol | Abcam [abcam.com]
- 5. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. medium.com [medium.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Evaluation of Triazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antifungal and anticancer effects.[1][2] The 1,2,4-triazole and 1,2,3-triazole cores are privileged structures in drug discovery.[3][4] The in vivo evaluation of these derivatives is a critical step in the preclinical phase of drug development, bridging the gap between in vitro activity and potential clinical efficacy. These protocols provide a detailed framework for conducting in vivo studies to assess the therapeutic potential and safety profile of novel triazole compounds.
Section 1: General Workflow for In Vivo Evaluation
A systematic approach is essential for the successful in vivo evaluation of triazole derivatives. The process begins with preliminary in vitro screening and toxicity assessments, followed by efficacy studies in appropriate animal models.
Caption: General workflow for the preclinical evaluation of triazole derivatives.
Section 2: Antifungal Efficacy Evaluation
Triazole antifungals primarily act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5]
Signaling Pathway: Inhibition of Ergosterol Biosynthesis
Caption: Mechanism of action for antifungal triazole derivatives.
Protocol 1: Murine Model of Systemic Candidiasis
This protocol details the evaluation of a triazole derivative's efficacy against a systemic Candida albicans infection in mice.
1. Materials:
-
Test Triazole Derivative(s)
-
Standard drug (e.g., Fluconazole)[5]
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Candida albicans strain (including fluconazole-resistant strains if applicable)[5]
-
Sabouraud Dextrose Agar (SDA) and Broth (SDB)
-
Immunocompetent mice (e.g., ICR or BALB/c, 6-8 weeks old)
-
Sterile saline (0.9% NaCl)
2. Experimental Procedure:
-
Inoculum Preparation: Culture C. albicans on SDA plates. Inoculate a single colony into SDB and incubate. Harvest yeast cells, wash with sterile saline, and adjust the concentration to 2x10^6 CFU/mL.
-
Animal Grouping: Randomly divide mice into groups (n=8-10 per group):
-
Group 1: Vehicle Control (infected, receives vehicle)
-
Group 2: Standard Drug (infected, receives Fluconazole, e.g., 10 mg/kg)
-
Group 3-5: Test Compound (infected, receives low, medium, and high doses, e.g., 5, 10, 20 mg/kg)
-
-
Infection: Infect mice via intravenous (IV) injection into the lateral tail vein with 0.1 mL of the prepared C. albicans suspension (2x10^5 CFU/mouse).
-
Treatment: Begin treatment 2 hours post-infection. Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) once daily for 7 consecutive days.
-
Monitoring: Monitor the mice daily for clinical signs (e.g., ruffled fur, lethargy) and record mortality for 21 days to determine survival rates.
-
Fungal Burden (Satellite Group): For a separate satellite group of animals (n=4-5 per group), sacrifice them on day 4 post-infection. Aseptically remove kidneys, homogenize in sterile saline, and perform serial dilutions. Plate onto SDA to determine the CFU/gram of tissue.[5]
Data Presentation: Antifungal Efficacy
Table 1: In Vitro vs. In Vivo Antifungal Activity of Triazole Derivatives
| Compound | In Vitro MIC (µg/mL) vs. C. albicans[5] | In Vivo Dose (mg/kg) | Median Survival Time (Days) | Survival Rate (%) at Day 21 | Kidney Fungal Burden (log10 CFU/g) at Day 4 |
|---|---|---|---|---|---|
| Vehicle | - | - | 8 | 0 | 5.8 ± 0.4 |
| Fluconazole | 0.5 | 10 | 18 | 70 | 3.1 ± 0.3 |
| Triazole-A | 0.125 | 10 | >21 | 90 | 2.5 ± 0.2 |
| Triazole-B | 0.0625 | 10 | >21 | 100 | 2.1 ± 0.2 |
Note: Data are presented as examples for illustrative purposes.
Section 3: Anticancer Efficacy Evaluation
Triazole derivatives have shown promise as anticancer agents, often acting through the induction of apoptosis, cell cycle arrest, and inhibition of specific kinases or enzymes like metalloproteinases.[4][6][7]
Signaling Pathway: Induction of Apoptosis
Caption: A common anticancer mechanism involving apoptosis induction.
Protocol 2: Ehrlich Ascites Carcinoma (EAC) Model in Mice
This protocol is used to evaluate the antitumor activity of triazole derivatives against a liquid tumor model in mice.[2][6][8]
1. Materials:
-
Test Triazole Derivative(s)
-
Standard drug (e.g., 5-Fluorouracil or Doxorubicin)
-
Vehicle (e.g., Saline or DMSO/Saline mixture)
-
Ehrlich Ascites Carcinoma (EAC) cell line
-
Swiss albino mice (20-25 g)
-
Trypan blue dye, Hemocytometer, Hematological analysis kit
2. Experimental Procedure:
-
EAC Cell Propagation: Maintain the EAC cell line by intraperitoneal (i.p.) inoculation of 1x10^6 cells into healthy mice every 10-12 days.
-
Tumor Inoculation: Aspirate ascitic fluid from a tumor-bearing mouse, wash with saline, and perform a viable cell count using trypan blue. Inject 0.2 mL of EAC cell suspension (2x10^6 cells) i.p. into the experimental mice.
-
Animal Grouping: Randomly divide mice into groups (n=6-8 per group):
-
Group 1: Normal Control (no EAC cells, receives vehicle)
-
Group 2: EAC Control (EAC cells, receives vehicle)
-
Group 3: Standard Drug (EAC cells, receives 5-FU, e.g., 20 mg/kg)
-
Group 4-5: Test Compound (EAC cells, receives low and high doses, e.g., 60 and 120 mg/kg)[6]
-
-
Treatment: Start treatment 24 hours after tumor inoculation. Administer drugs/compounds i.p. or p.o. daily for 9-10 days.
-
Monitoring and Data Collection:
-
Mean Survival Time (MST): Record daily mortality up to 40 days. Calculate MST and the Increase in Life Span (% ILS).
-
Body Weight: Record the body weight of all mice every 3 days.
-
Tumor Volume/Cell Count: After the last dose, collect ascitic fluid from each mouse, measure the volume, and count the number of viable tumor cells.
-
Hematological Parameters: Collect blood via retro-orbital puncture for analysis of RBC, WBC, and hemoglobin levels, as these are often altered by cancer.[8]
-
Data Presentation: Anticancer Efficacy
Table 2: In Vivo Anticancer Activity of Triazole Derivative 4b in EAC Model
| Treatment Group | Dose (mg/kg) | Mean Survival Time (MST ± SEM, Days) | Increase in Life Span (% ILS) | Final Body Weight (g ± SEM) | Viable Tumor Cell Count (x10^7 cells/mL ± SEM) |
|---|---|---|---|---|---|
| Normal Control | - | - | - | 28.5 ± 0.8 | 0 |
| EAC Control | - | 18.2 ± 1.1 | - | 35.1 ± 1.5 | 15.6 ± 1.2 |
| 5-Fluorouracil | 20 | 32.5 ± 1.9 | 78.6 | 25.3 ± 1.0 | 3.4 ± 0.5 |
| Triazole-4b | 60 | 25.8 ± 1.5 | 41.8 | 29.8 ± 1.2 | 8.1 ± 0.9 |
| Triazole-4b | 120 | 29.1 ± 1.7 | 59.9 | 27.4 ± 1.1 | 5.2 ± 0.7 |
Note: Data are adapted from literature concepts for illustrative purposes.[6][8]
Section 4: Preliminary Toxicity Assessment
Before conducting efficacy studies, it is crucial to determine the safety profile and appropriate dose range of the novel triazole derivatives.
Protocol 3: Acute Oral Toxicity Study (OECD Guideline 423)
This protocol provides a method to estimate the acute oral toxicity (LD50) of a substance.[9]
1. Principle: This is a stepwise procedure using a minimal number of animals. The outcome of one step determines the dose for the next step. It allows for classification of the substance and an estimation of the LD50.
2. Experimental Procedure:
-
Animals: Use healthy, young adult female rats or mice.
-
Housing and Fasting: House animals individually and fast them (food, but not water) for 3-4 hours before dosing.
-
Dosing:
-
Start with a single animal at a dose of 300 mg/kg (a common starting dose).
-
Administer the compound orally via gavage.
-
-
Observation:
-
Observe the animal closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.
-
Record all signs of toxicity, such as changes in skin, fur, eyes, and behavior.
-
-
Stepwise Procedure:
-
If the animal survives: Dose two additional animals at the same dose. If both survive, proceed to a higher dose (e.g., 2000 mg/kg) in three new animals.
-
If the animal dies: Dose two additional animals at a lower dose (e.g., 50 mg/kg).
-
Continue the process based on the outcomes until the criteria for a specific toxicity class are met or no more deaths occur at the highest dose.
-
Data Presentation: Toxicity
Table 3: Acute Oral Toxicity Profile of Test Compounds
| Compound | Species | Starting Dose (mg/kg) | 14-Day Observation | Estimated LD50 (mg/kg) | GHS Category |
|---|---|---|---|---|---|
| Triazole-A | Mouse | 300 | No mortality or signs of toxicity | > 2000 | 5 or Unclassified |
| Triazole-4b | Mouse | 300 | No mortality or signs of toxicity | > 2000 | 5 or Unclassified |
| Triazole-C | Rat | 300 | 2/3 animals died within 48h | ~300 | 4 |
Note: Data are presented as examples for illustrative purposes. GHS: Globally Harmonized System of Classification and Labelling of Chemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. isres.org [isres.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application of Microwave-Assisted Synthesis for 1,2,3-Triazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3-Triazoles are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands as the most reliable and extensively used method for synthesizing 1,4-disubstituted 1,2,3-triazoles.[1][2] In recent years, microwave irradiation has emerged as a transformative technology in organic synthesis, offering a green and highly efficient alternative to conventional heating methods.[1][3] By directly and uniformly heating the reaction mixture, microwave energy dramatically accelerates reaction rates.[1]
This document provides detailed application notes and protocols for the microwave-assisted synthesis of 1,2,3-triazole derivatives, highlighting the significant advantages of this approach, such as drastically reduced reaction times and increased product yields.[1][4]
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation to the synthesis of 1,2,3-triazole derivatives offers several key benefits over traditional heating methods:
-
Reduced Reaction Times: Chemical reactions that typically require several hours of conventional heating can often be completed in a matter of minutes using microwave assistance.[1][4][5]
-
Higher Yields: Microwave synthesis frequently results in higher product yields compared to conventional methods.[4][6]
-
Improved Purity: The rapid and controlled heating minimizes the formation of byproducts, leading to cleaner reaction profiles and simplified purification processes.[1]
-
Energy Efficiency: Microwave synthesis is a more energy-efficient method compared to conventional heating techniques.[1]
-
Green Chemistry: Shorter reaction times and the potential for using more environmentally friendly solvents contribute to greener synthetic processes.[1][3]
Data Presentation: Microwave vs. Conventional Synthesis
The following table summarizes the comparative data from various studies, illustrating the significant improvements in reaction time and yield achieved with microwave-assisted synthesis of 1,2,3-triazole derivatives.
| Compound/Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Catalyst/Solvent | Reference |
| 1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazepines | 10–18 hours | - | 60–120 seconds | - | - | [7] |
| Thioether derivatives containing 1,2,4-triazole | - | - | 15 minutes | 81% | - | [7] |
| Piperazine-azole-fluoroquinolone based 1,2,4-triazole derivatives | 27 hours | - | 30 minutes | 96% | Ethanol | [7] |
| 1,3,5-Trisubstituted-1,2,4-triazoles | > 4.0 hours | - | 1 minute | 85% | - | [7] |
| 4-(Benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione | 290 minutes | 78% | 10–25 minutes | 97% | - | [7] |
| 1,2,3-Triazole derivatives via Cu(I) catalysed 1,3-dipolar cycloaddition | 8 hours | - | 12 minutes | Higher Yields | CuI / DMF:H₂O | [4] |
| Benzimidazole-incorporated triazole derivatives | 12 hours | 40-52% | 8 minutes | 76-85% | - | [5] |
| N-substituted 1,2,3-triazolylmethyl indole derivatives | - | 64–94% | - | 72–96% | Copper sulphate and sodium ascorbate | [6] |
| Acridone-derived 1,2,3-triazoles | 4–8 hours | - | - | Improved Yields | CuI / DMF | [8] |
Experimental Protocols
A dedicated microwave reactor is essential for these synthetic protocols. The typical experimental setup includes a microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave) that allows for precise control of temperature and reaction time.[1][4]
General Protocol for Microwave-Assisted Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the copper-catalyzed azide-alkyne cycloaddition reaction under microwave irradiation to synthesize 1,4-disubstituted 1,2,3-triazoles.[1]
Materials:
-
Organic azide (1.0 mmol)
-
Terminal alkyne (1.0 mmol)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
10 mL microwave reaction vial with a magnetic stir bar
-
Teflon septum
Procedure:
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the organic azide (1.0 mmol), the terminal alkyne (1.0 mmol), copper(II) sulfate pentahydrate (0.05 mmol), and sodium ascorbate (0.1 mmol).[1]
-
Solvent Addition: Add the chosen solvent system (e.g., 4 mL of DMF:H₂O 1:3) to the reaction vial.[4]
-
Vial Sealing: Securely seal the vial with a Teflon septum.[9]
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the desired reaction temperature (typically between 80-120°C) and reaction time (typically 5-20 minutes). The microwave power will be automatically adjusted by the instrument to maintain the set temperature.[1] For some reactions, a power of 180 W can be used.[4]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[4]
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature.[1]
-
Work-up: Pour the reaction mixture into crushed ice. The resulting solid precipitate is the crude product.[4]
-
Purification: Filter the solid, wash it with water, and then dry it. The crude product can be further purified by column chromatography or recrystallization.[4]
Visualizations
Experimental Workflow
Caption: General workflow for microwave-assisted synthesis of 1,2,3-triazoles.
Illustrative Signaling Pathway
While the synthesis of 1,2,3-triazoles is a chemical process, the resulting compounds are often designed as bioactive molecules to modulate biological signaling pathways in drug development.
Caption: Illustrative signaling pathway modulated by a 1,2,3-triazole derivative.
Conclusion
Microwave-assisted synthesis is a powerful and efficient method for the preparation of 1,2,3-triazole derivatives. The significant reduction in reaction times, coupled with improved yields and product purity, makes it an invaluable technique for researchers in both academic and industrial settings, particularly in the field of drug discovery and development.[1][10] The protocols and comparative data presented in this document provide a solid foundation for the implementation of this green and efficient technology for the rapid synthesis of compound libraries.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ias.ac.in [ias.ac.in]
- 5. tandfonline.com [tandfonline.com]
- 6. Microwave-assisted synthesis, molecular docking studies of 1,2,3-triazole-based carbazole derivatives as antimicrobial, antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yields in copper-catalyzed azide-alkyne cycloaddition reactions.
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction has a low or no yield. What are the most common causes?
Low yields in CuAAC reactions can often be attributed to a few key factors:
-
Catalyst Inactivation: The active catalyst, Cu(I), is easily oxidized to the inactive Cu(II) state by oxygen.[1] It can also undergo disproportionation into Cu(0) and Cu(II).[1]
-
Poor Reagent Quality: Impurities in your azide or alkyne starting materials can interfere with the reaction.[1] Azides, in particular, can be unstable.[1] Additionally, the sodium ascorbate solution used as a reducing agent degrades over time and should always be prepared fresh.[2][3]
-
Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly decrease reaction efficiency.[1]
-
Ligand Issues: The choice and concentration of a stabilizing ligand are critical. An inappropriate ligand or an incorrect ligand-to-copper ratio can lead to poor results.[2][4][5]
-
Side Reactions: The most common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which consumes your starting material.[1][6]
To diagnose the specific cause of low yield, a systematic troubleshooting approach is recommended.
References
Technical Support Center: Addressing Solubility Issues of Triazole Compounds in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with triazole compounds during biological assays.
Frequently Asked Questions (FAQs)
Q1: My triazole compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What is the cause and how can I prevent this?
A1: This is a common issue known as "precipitation upon dilution." It occurs because the triazole compound, which is soluble in the organic solvent DMSO, is not sufficiently soluble in the aqueous buffer. When the DMSO stock is diluted, the compound's concentration exceeds its aqueous solubility limit, causing it to precipitate.[1]
To prevent this, consider the following strategies:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5% to 1%, as higher concentrations can be toxic to cells and increase the likelihood of precipitation.[2][3][4] It is crucial to determine the maximum DMSO concentration tolerated by your specific cell line.[2]
-
Modify Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try a "reverse dilution" by adding the buffer to your DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help maintain the compound's solubility.[2]
-
Lower the Final Compound Concentration: If your experimental design allows, test a lower concentration of the triazole compound that is below its aqueous solubility limit.
Q2: What are some alternative solvents or co-solvents I can use if my triazole compound is poorly soluble in common buffers?
A2: If your triazole compound has poor aqueous solubility, a co-solvent system can be effective. Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar compounds by reducing the overall polarity of the solvent system.[5][6]
Commonly used co-solvents in biological assays include:
-
Ethanol and Methanol: These can be effective at low concentrations.[7][8][9]
-
Propylene Glycol (PG) and Polyethylene Glycol (PEG): These are often used to improve the solubility of poorly soluble drugs.[7][8]
-
Glycerol: This can be a good option as it tends to preserve protein stability.[10]
It is essential to perform a vehicle control experiment to ensure the co-solvent itself does not interfere with the assay or harm the cells.
Q3: Can I use surfactants to improve the solubility of my triazole compound?
A3: Yes, surfactants can be used to solubilize poorly water-soluble compounds.[5] Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate non-polar compounds like many triazoles, thereby increasing their apparent solubility.[6]
Common non-ionic surfactants used in biological assays include:
When using surfactants, it is critical to use them at a concentration above their critical micelle concentration (CMC) to ensure micelle formation, but below a concentration that is toxic to the cells in your assay.[11] Always include a vehicle control with the surfactant alone to check for any effects on your experimental system.[2]
Q4: I've heard about using cyclodextrins to improve compound solubility. How do they work and are they suitable for cell-based assays?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] They can encapsulate poorly soluble "guest" molecules, like triazole compounds, within their hydrophobic core, forming an "inclusion complex."[12][15] This complex has a hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule.[12][14][16]
Commonly used cyclodextrins include β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[12] They are generally considered safe for use in cell-based assays at appropriate concentrations.[12] Itraconazole, a triazole antifungal, has been successfully formulated with cyclodextrins to improve its bioavailability.[12]
Q5: Are there more advanced formulation strategies for very challenging triazole compounds?
A5: For triazoles with extremely low solubility, advanced formulation strategies like nanoparticle-based delivery systems can be employed. These systems encapsulate the drug, enhancing its solubility, stability, and delivery to the target site.[17][18]
Examples of nanoparticle systems include:
-
Liposomes: Spherical vesicles composed of a lipid bilayer that can encapsulate hydrophobic drugs.[19]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can improve the delivery of antifungal drugs.[17]
-
Polymeric Nanoparticles: These can be designed to provide sustained release of the encapsulated drug.[20]
These advanced delivery systems can be particularly useful for in vivo studies and for improving the efficacy of antifungal triazole drugs.[17][19][21]
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
-
Symptom: The cell culture medium becomes cloudy or a visible precipitate forms after adding the triazole compound stock solution.[22]
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting compound precipitation.
Issue 2: Inconsistent or Non-Reproducible Assay Results
-
Symptom: High variability in results between replicate wells or experiments.
-
Potential Cause: Inconsistent compound solubility leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visually inspect plates: Before adding reagents for detection, carefully check for any signs of precipitation in the assay wells.
-
Perform a solubility pre-screen: Before conducting the full assay, test the solubility of your triazole compound at the desired concentration in the assay buffer.
-
Ensure complete dissolution of stock solution: Make sure your stock solution is fully dissolved before each use. Gentle warming or sonication may be necessary, but be cautious of compound degradation.[1]
-
Prepare fresh dilutions: Prepare fresh dilutions of your compound from the stock solution for each experiment.
-
Data Presentation
Table 1: Common Co-solvents and Surfactants for Improving Triazole Solubility
| Agent | Type | Typical Starting Concentration Range in Assay | Considerations |
| DMSO | Co-solvent | < 0.5% - 1% | Can be cytotoxic at higher concentrations.[3][23] |
| Ethanol | Co-solvent | 0.1% - 1% | Generally well-tolerated by many cell lines at low concentrations.[8][9] |
| PEG 400 | Co-solvent | 0.1% - 1% | A commonly used solubilizing agent.[8] |
| Tween 80 | Surfactant | 0.01% - 0.1% | Use above CMC; can be cytotoxic at higher concentrations.[8] |
| HP-β-CD | Cyclodextrin | 1-10 mM | Forms inclusion complexes to enhance solubility.[12] |
Note: The optimal concentration of each agent must be determined empirically for your specific compound and assay system.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol is used to determine the apparent solubility of a compound in an aqueous buffer when added from a DMSO stock solution.
Materials:
-
Test triazole compound
-
DMSO
-
Phosphate-buffered saline (PBS) or other relevant aqueous buffer
-
96-well microplate
-
Plate reader capable of measuring turbidity (nephelometry) or UV-Vis absorbance
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of the triazole compound in DMSO (e.g., 10 mM).[24][25]
-
Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.
-
Dilution into Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of the aqueous buffer. This creates a 1:100 dilution.
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.[26][27]
-
Measurement:
-
Nephelometry: Measure the light scattering at a specific wavelength. An increase in light scattering indicates precipitation.[26][28]
-
UV-Vis Spectroscopy: Centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at the compound's λmax. Compare the absorbance to a standard curve to determine the concentration of the dissolved compound.[26]
-
Caption: Workflow for a kinetic solubility assay.
Protocol 2: Preparation of a Triazole Compound Formulation with HP-β-Cyclodextrin
This protocol describes how to prepare a stock solution of a poorly soluble triazole compound using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
Test triazole compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS)
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in the aqueous buffer at a concentration sufficient to solubilize your compound (e.g., 10-50 mM).
-
Add Compound: Weigh the desired amount of the triazole compound and add it to the HP-β-CD solution.
-
Mix Thoroughly: Vortex the mixture vigorously for several minutes to facilitate the formation of the inclusion complex.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the mixture in a water bath for 15-30 minutes.
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Concentration Determination: Determine the final concentration of the solubilized triazole compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
Caption: Workflow for preparing a cyclodextrin formulation.
Signaling Pathway Example
Many triazole antifungal agents, such as fluconazole and itraconazole, target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is a key enzyme in the ergosterol biosynthesis pathway.[29] Ergosterol is an essential component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity and leads to fungal cell death.
Caption: Simplified ergosterol biosynthesis pathway and the site of action for triazole antifungals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in silico evaluation of synthetic compounds derived from bi-triazoles against asexual and sexual forms of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemicaljournals.com [chemicaljournals.com]
- 14. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 15. eijppr.com [eijppr.com]
- 16. scispace.com [scispace.com]
- 17. Current applications and prospects of nanoparticles for antifungal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Targeted Nanoparticles Boost Antifungal Drug Delivery | Technology Networks [technologynetworks.com]
- 20. Nanoparticle-based antifungal therapies innovations mechanisms and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. benchchem.com [benchchem.com]
- 23. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. enamine.net [enamine.net]
- 27. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 28. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 29. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Catalyst Poisoning in Triazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst poisoning in the synthesis of triazole derivatives, particularly through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Troubleshooting Guide
This section addresses common issues encountered during triazole synthesis in a question-and-answer format, focusing on problems arising from catalyst poisoning and deactivation.
Q1: My CuAAC reaction yield is low or the reaction is not proceeding to completion. What are the likely causes related to the catalyst?
A1: Low or no product yield is a frequent problem in CuAAC reactions and can often be attributed to the deactivation of the copper catalyst.[1] A systematic approach to troubleshooting is recommended to identify the root cause.[2]
Potential Causes & Troubleshooting Steps:
-
Catalyst Oxidation: The active catalyst in CuAAC is Cu(I). Oxidation of Cu(I) to the inactive Cu(II) state is a primary cause of catalyst deactivation, often due to dissolved oxygen in the reaction mixture.[3]
-
Solution: Ensure you are using a sufficient amount of a reducing agent, such as sodium ascorbate, to generate and maintain the Cu(I) state, especially when starting with a Cu(II) salt like CuSO₄.[3] Always use freshly prepared sodium ascorbate solution, as it can degrade over time.[1] Consider degassing your solvents to remove dissolved oxygen.[1]
-
-
Catalyst Poisoning by Impurities: Certain functional groups or residual impurities in your starting materials or solvents can act as catalyst poisons by strongly coordinating to the copper catalyst and inhibiting its activity.[3]
-
Common Poisons: Thiols are potent poisons for the CuAAC reaction.[3] Halides (iodide, bromide, chloride) are also known inhibitors, with iodide having the most detrimental effect on reaction rates and yields.[2] Other potential poisons include cyanides, sulfides, phosphates, and nitrogen-containing heterocycles.
-
Solution: Review all starting materials, solvents, and reagents for potential catalyst poisons.[2] If impurities are suspected, purify your azides, alkynes, and solvents before use.
-
-
Incorrect Catalyst Loading or Ligand-to-Copper Ratio: The concentration of the copper catalyst and the ratio of the stabilizing ligand to copper are crucial for optimal performance.
-
Substrate-Specific Issues: Sterically hindered substrates may require higher catalyst concentrations or longer reaction times to achieve high yields.
-
Solution: For sterically demanding substrates, consider increasing the reaction time and/or temperature, as well as the catalyst and ligand concentrations.[1]
-
Q2: I suspect my reagents contain impurities that are poisoning the catalyst. How can I purify them?
A2: Ensuring the purity of your starting materials is a critical step in preventing catalyst poisoning.[2] Various techniques can be employed to remove common impurities from azides, alkynes, and solvents.
Purification Strategies:
-
Column Chromatography: This is a standard method for purifying organic compounds. For azides and alkynes, silica gel chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively remove polar and non-polar impurities.
-
Distillation: For liquid starting materials, distillation can be an effective purification method to remove non-volatile impurities.
-
Recrystallization: Solid starting materials can be purified by recrystallization from a suitable solvent system to remove impurities that have different solubilities.
-
Use of Scavengers: For specific impurities, scavenger resins can be employed. For example, amine-based scavengers can remove acidic impurities, while thiol-based scavengers can remove residual metals.
-
Solvent Purification: Ensure that solvents are anhydrous and free of peroxides, as these can also interfere with the reaction. Solvents can be dried using molecular sieves or by distillation over a suitable drying agent.
Q3: How can I remove the copper catalyst from my final triazole product?
A3: Removing residual copper is often necessary, especially for biological applications where copper can be toxic.[4] Several methods are effective for this purpose.
Copper Removal Methods:
-
Aqueous Wash with Chelating Agents: Washing the reaction mixture with an aqueous solution of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can effectively sequester copper ions.[5]
-
Ammonia Wash: A dilute aqueous ammonia solution can form a soluble copper-ammonia complex, which can then be removed by extraction.[5]
-
Filtration through Silica or Activated Carbon: Passing the crude product through a short plug of silica gel or activated carbon can help adsorb and remove copper salts.[5]
-
Use of Heterogeneous Catalysts: Employing a supported copper catalyst, such as copper on charcoal or a polymer-supported catalyst, simplifies removal to a simple filtration step after the reaction is complete.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of triazole synthesis?
A1: Catalyst poisoning refers to the deactivation of a catalyst due to the strong adsorption of certain substances, known as poisons, onto its active sites.[3] In the synthesis of triazoles via CuAAC, this involves the binding of impurities or even the substrates/products to the copper(I) catalyst, preventing it from participating in the catalytic cycle and thus reducing or halting the formation of the triazole product.[3]
Q2: What are the most common catalyst poisons in CuAAC reactions?
A2: The most commonly encountered poisons in CuAAC reactions include:
-
Thiols: These are potent inhibitors due to the strong coordination of sulfur to the copper center.[3]
-
Halides: Iodide, bromide, and chloride ions can inhibit the reaction, with iodide being the most potent inhibitor.[2]
-
Other coordinating functional groups: Amines, phosphines, and certain heterocycles can also coordinate to the copper catalyst and reduce its activity.
Q3: Can a poisoned catalyst be regenerated?
A3: In some cases, catalyst regeneration is possible, particularly for heterogeneous catalysts. The appropriate method depends on the nature of the poison and the catalyst. Common regeneration techniques include:
-
Thermal Treatment: For catalysts deactivated by carbon deposition (coking), heating in an inert or oxidizing atmosphere can burn off the deposits and restore activity.[7]
-
Washing/Leaching: For catalysts poisoned by adsorbed species, washing with specific solvents or acidic/basic solutions can remove the poison. For instance, an acid wash can be used to remove metal deposits.
-
Chemical Treatment: In some cases, a chemical reaction can be used to convert the poison into a less harmful substance.
Q4: Are there alternatives to copper catalysts for triazole synthesis that are less prone to poisoning?
A4: Yes, while CuAAC is the most common "click" reaction for 1,4-disubstituted triazoles, other catalytic systems exist. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a notable alternative that typically yields 1,5-disubstituted triazoles. Additionally, strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free method that relies on the inherent reactivity of strained alkynes (e.g., cyclooctynes) and is highly biocompatible, though the reagents can be more complex to synthesize.[8]
Data Presentation
The following tables summarize quantitative data on the impact of catalyst poisons and the effectiveness of catalyst recycling.
Table 1: Effect of Catalyst System on Triazole Yield
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuI | 1 | Cyrene™ | 30 | 0.5 | ~95 | [9] |
| CuSO₄·5H₂O / Sodium Ascorbate | 1 | Cyrene™ | 30 | 0.5 | ~80 | [9] |
| Cu₂O | Not Specified | Water | Room Temp | 0.25 | 91 | [9] |
| Copper Nanoparticles | Not Specified | Water | Not Specified | Not Specified | High | [9] |
Table 2: Recyclability of Heterogeneous Copper Catalysts in Triazole Synthesis
| Catalyst | Cycle | Yield (%) | Reference |
| SBA-15-dtz-Cu(I) | 1 | 98 | [10] |
| 2 | 96 | [10] | |
| 3 | 94 | [10] | |
| 4 | 91 | [10] | |
| 5 | 89 | [10] | |
| GO/Pim/Cu | 1 | 96 | [10] |
| 2-8 | No significant loss of activity | [10] | |
| Cu Wire | 1 | ~90 | [11] |
| 2 | ~92 | [11] | |
| 3 | ~93 | [11] | |
| 4 | ~94 | [11] | |
| 5 | ~94 | [11] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkyne (1.0 eq)
-
Azide (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)
-
Sodium ascorbate (0.05-0.5 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
Procedure:
-
Dissolve the alkyne and azide in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with a saturated aqueous solution of EDTA or ammonium chloride to remove copper salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regeneration of a Heterogeneous Copper Catalyst Poisoned by Adsorbed Organic Impurities
This is a general procedure for regenerating a solid-supported copper catalyst. The specific conditions may need to be optimized.
Materials:
-
Poisoned heterogeneous copper catalyst
-
Suitable organic solvent (e.g., ethanol, acetone)
-
Deionized water
-
Dilute acid or base solution (optional, depending on the nature of the poison)
Procedure:
-
Recovery: After the initial reaction, recover the heterogeneous catalyst by filtration or centrifugation.
-
Solvent Washing: Wash the recovered catalyst sequentially with a suitable organic solvent to remove any adsorbed organic products, byproducts, and unreacted starting materials. Repeat the washing step 2-3 times.
-
Aqueous Washing: Wash the catalyst with deionized water to remove any water-soluble impurities and residual solvent.
-
(Optional) Acid/Base Washing: If the catalyst is poisoned by a basic or acidic compound, a dilute acid or base wash, respectively, can be employed. This step should be used with caution as it may affect the catalyst support or the active metal. Follow with a thorough wash with deionized water to neutralize.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
(Optional) Calcination: For deactivation due to coking or strongly bound organic poisons, calcination at high temperatures (e.g., 300-500 °C) in an inert or oxidizing atmosphere may be necessary.[12] This step should be carefully optimized to avoid sintering of the copper nanoparticles.
-
Activity Test: Test the activity of the regenerated catalyst in a model reaction to confirm the restoration of its catalytic performance.
Visualizations
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Deactivation Mechanism and Regeneration of the CuCl/Activated Carbon Catalyst for Gas–Solid Acetylene Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Stability challenges of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. The information addresses common stability challenges encountered during experimental work in solution.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in common organic solvents?
A1: Generally, this compound is expected to be stable in common organic solvents such as DMSO, DMF, methanol, and acetonitrile at room temperature for short-term storage and experimental use. The 1,2,3-triazole ring system is known for its high metabolic and chemical stability.[1][2] However, for long-term storage, it is recommended to store solutions at -20°C or -80°C to minimize any potential for slow degradation.
Q2: What is the expected stability of the compound in aqueous solutions and at different pH values?
A2: The 1,2,3-triazole ring is notably resistant to hydrolysis under both acidic and basic conditions.[2][3] Therefore, the compound is expected to be relatively stable in aqueous solutions across a range of pH values for typical experimental durations. However, extreme pH conditions (e.g., pH < 2 or pH > 12) combined with elevated temperatures could potentially lead to degradation over extended periods.
Q3: Is this compound sensitive to light?
A3: Some 1H-1,2,3-triazole derivatives can undergo photochemical decomposition upon exposure to UV light.[4] It is therefore recommended to protect solutions of the compound from light, especially during long-term storage or prolonged experiments, by using amber vials or covering containers with aluminum foil.
Q4: What are the likely degradation pathways for this compound?
A4: While the 1,2,3-triazole ring itself is very stable, degradation, if it occurs, is likely to be initiated at the substituents.[5] Potential degradation pathways include oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid.[5] Under forced conditions, such as in the presence of strong oxidizing agents, degradation of the chlorophenyl ring might also occur.
Q5: What is the recommended method for assessing the stability of my compound in solution?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[6] This involves developing an HPLC method that can separate the parent compound from any potential degradation products. Stability can then be assessed by monitoring the peak area of the parent compound over time under various conditions (e.g., different solvents, pH, temperatures).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound in solution.
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected loss of compound activity or concentration in an experiment. | 1. Degradation due to harsh conditions: Exposure to high temperatures, extreme pH, strong oxidizing/reducing agents, or intense light. 2. Precipitation: The compound may have limited solubility in the chosen solvent system, especially after changes in temperature or solvent composition. 3. Adsorption to container surfaces: Highly pure compounds can sometimes adsorb to plastic or glass surfaces. | 1. Review experimental conditions: Ensure that the compound is not subjected to extreme conditions. If unavoidable, minimize the exposure time. 2. Check solubility: Determine the solubility of the compound in your specific solvent system at the experimental temperature. Consider using a different solvent or a co-solvent to improve solubility. 3. Use appropriate containers: For dilute solutions, consider using low-adsorption microplates or vials. |
| Appearance of new peaks in HPLC analysis of the sample. | 1. Compound degradation: New peaks may represent degradation products. 2. Contamination: The sample may have been contaminated by other reagents, the solvent, or from the container. | 1. Perform forced degradation studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying if the new peaks correspond to degradants. 2. Analyze a blank sample: Run a blank (solvent and all other components of the mixture except the compound) to check for contamination. |
| Variability in experimental results between batches of the compound solution. | 1. Incomplete dissolution: The compound may not be fully dissolved, leading to inconsistent concentrations. 2. Degradation of stock solution: The stock solution may be degrading over time if not stored properly. | 1. Ensure complete dissolution: Use sonication or gentle warming to ensure the compound is fully dissolved before preparing working solutions. Visually inspect for any particulate matter. 2. Aliquot and store properly: Prepare single-use aliquots of the stock solution and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
Data Presentation
The following table summarizes the expected stability of this compound under typical laboratory conditions. This information is based on the known high stability of the 1,2,3-triazole scaffold.[2][3]
| Condition | Solvent System | Temperature | Duration | Expected Stability |
| Working Solution | DMSO, Methanol, Acetonitrile | Room Temperature (20-25°C) | Up to 24 hours | High |
| Aqueous Buffer | pH 4-8 | Room Temperature (20-25°C) | Up to 24 hours | High |
| Long-term Storage | DMSO, DMF | -20°C | > 6 months | High (when protected from light) |
| Forced Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Likely stable |
| Forced Hydrolysis | 0.1 M NaOH | 60°C | 24 hours | Likely stable |
| Forced Oxidation | 3% H₂O₂ | Room Temperature (20-25°C) | 24 hours | Potential for oxidation of the hydroxymethyl group |
| Photostability | Methanol | UV light (254 nm) | 24 hours | Potential for degradation |
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment by HPLC
-
Preparation of Stock Solution: Accurately weigh this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions: Dilute the stock solution with the desired test solvent (e.g., aqueous buffer of a specific pH, cell culture medium) to a final working concentration.
-
Incubation: Store the test solutions under the desired conditions (e.g., specific temperature, light or dark).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The mobile phase and column should be chosen to achieve good separation between the parent compound and potential degradants. A C18 column with a mobile phase of acetonitrile and water is a common starting point.[6]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point by comparing the peak area of the parent compound to its peak area at time zero.
Mandatory Visualizations
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]
Side reaction products in the synthesis of substituted triazoles.
Welcome to the Technical Support Center for the synthesis of substituted triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and how can they be avoided?
A1: The most prevalent side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, known as Glaser coupling, which leads to the formation of diyne byproducts. This reaction is promoted by the presence of oxygen and Cu(II) ions. Additionally, the copper/ascorbate system can generate reactive oxygen species (ROS), which may degrade sensitive substrates. In some instances, radical-radical coupling and the cleavage of aromatic propargyl ethers can also occur.[1]
To minimize these side products, it is crucial to maintain anaerobic conditions by degassing solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] Using a sufficient amount of a reducing agent, such as sodium ascorbate, helps maintain copper in its active Cu(I) oxidation state.[1][2] Furthermore, employing copper-stabilizing ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can protect the catalyst from oxidation, accelerate the reaction, and reduce the generation of ROS.[1][3]
Q2: How does the choice of catalyst affect the regioselectivity of the azide-alkyne cycloaddition?
A2: The choice of metal catalyst is the primary determinant of regioselectivity in azide-alkyne cycloadditions.
-
Copper(I) catalysts almost exclusively yield 1,4-disubstituted 1,2,3-triazoles .[4] This high regioselectivity is a hallmark of the CuAAC "click chemistry" reaction.
-
Ruthenium catalysts , such as Cp*RuCl(PPh₃)₂, selectively produce 1,5-disubstituted 1,2,3-triazoles .[4][5][6][7][8][9] The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is also effective for internal alkynes, leading to fully substituted triazoles.[6][7][9]
Q3: What are common side products when synthesizing 1,2,4-triazoles, and how can their formation be minimized?
A3: A common side reaction in the synthesis of 1,2,4-triazoles, particularly when using hydrazides as starting materials, is the formation of 1,3,4-oxadiazoles . This occurs due to a competing cyclization pathway.
To favor the formation of the desired 1,2,4-triazole, the following measures can be taken:
-
Ensure strictly anhydrous reaction conditions.
-
Lower the reaction temperature.
-
The choice of acylating agent can also influence the reaction pathway.
Q4: What is the Dimroth rearrangement and how can it be controlled?
A4: The Dimroth rearrangement is an isomerization reaction observed in certain 1,2,3-triazoles where endocyclic and exocyclic nitrogen atoms exchange places.[10] This rearrangement can also occur in other heterocyclic systems like pyrimidines.[10] The reaction is often driven by the formation of a thermodynamically more stable isomer and can be catalyzed by acid, base, or heat.[11][12] For example, with a phenyl substituent, the reaction can occur in boiling pyridine over 24 hours.[10]
To control the Dimroth rearrangement, consider the following:
-
pH control: The rearrangement rate is dependent on the pH of the reaction medium.[12]
-
Temperature: In some cases, the rearrangement can be initiated or accelerated by heat. Running the reaction at a lower temperature may prevent or slow down the isomerization.
-
Substituent Effects: The electronic and steric properties of the substituents on the triazole ring can influence the propensity for rearrangement.[13]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired 1,4-Disubstituted 1,2,3-Triazole in CuAAC Reaction
| Potential Cause | Recommended Solution |
| Oxidation of Cu(I) catalyst | Ensure rigorous exclusion of oxygen by degassing solvents and using an inert atmosphere. Add a sufficient amount of a reducing agent like sodium ascorbate (typically 5-10 mol%).[1] |
| Catalyst Inhibition | High concentrations of alkynes can sometimes inhibit the catalyst. Try optimizing the reactant concentrations. Certain buffers, like Tris buffers, can slow down the reaction due to copper binding.[3] |
| Inappropriate Ligand Choice | The choice of ligand is critical. For aqueous systems, water-soluble ligands like THPTA are recommended. For organic solvents, ligands like TBTA are often used. The ligand-to-copper ratio is also important, typically ranging from 1:1 to 5:1.[1] |
| Substrate Reactivity Issues | Sterically hindered azides or alkynes may react slower. Gentle heating (e.g., to 45-60°C) can sometimes increase the reaction rate.[1] |
| Copper Contamination of Product | Residual copper in the final product can complicate analysis. Purify the product by washing with a solution of a chelating agent like EDTA or by filtering through a plug of silica gel with a solvent system containing a small amount of ammonia. |
Issue 2: Formation of Significant Amounts of Diyne Byproduct (Glaser Coupling)
| Potential Cause | Recommended Solution |
| Presence of Oxygen | This is the primary cause of Glaser coupling. Rigorously deoxygenate all solvents and reagents and maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction. |
| Insufficient Reducing Agent | An inadequate amount of sodium ascorbate can lead to the accumulation of Cu(II), which promotes oxidative homocoupling. Ensure an excess of the reducing agent is present. |
| Ligand Effects | The choice of ligand can influence the extent of Glaser coupling. Some ligands are better at stabilizing the Cu(I) state and preventing oxidative side reactions. The order of ligand activity for catalyzing Glaser coupling is generally linear bidentate > tridentate > tetradentate.[14] |
Issue 3: Formation of a Mixture of 1,4- and 1,5-Regioisomers
| Potential Cause | Recommended Solution |
| Thermal (Uncatalyzed) Reaction | The uncatalyzed Huisgen 1,3-dipolar cycloaddition often requires high temperatures and typically results in a mixture of 1,4- and 1,5-isomers. |
| Incorrect Catalyst System | Ensure you are using the correct catalyst for the desired regioisomer. For the 1,4-isomer , use a copper(I) catalyst . For the 1,5-isomer , use a ruthenium catalyst .[4][9] |
Quantitative Data on Side Reactions
Table 1: Influence of Reaction Conditions on Glaser Coupling Byproduct Formation
| Condition | Alkyne Conversion (%) | Diyne Byproduct (%) | Reference |
| ATRP with alkyne initiator, workup in air | - | up to 20 | [14] |
| CuAAC with added reducing agent | High | Negligible | [14] |
Table 2: Regioselectivity of Azide-Alkyne Cycloaddition with Different Catalysts
| Catalyst | Regioisomer | Yield (%) | Reference |
| Copper(I) | 1,4-disubstituted | High | [4] |
| Ruthenium(II) | 1,5-disubstituted | High | [5][6] |
| Iron(III) Chloride | 1,5-disubstituted | High | [15] |
| Thermal (uncatalyzed) | Mixture of 1,4- and 1,5- | Varies |
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a common method using in situ generation of the active copper(I) catalyst from copper(II) sulfate and sodium ascorbate.
Materials:
-
Azide (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)
Procedure:
-
Dissolve the azide and alkyne in the chosen solvent in a reaction vessel.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol is for the synthesis of 1,5-disubstituted 1,2,3-triazoles.
Materials:
-
Azide (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or [CpRuCl]₄) (1-5 mol%)
-
Anhydrous, non-protic solvent (e.g., toluene, THF, dioxane)[5]
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the ruthenium catalyst.
-
Add the anhydrous, degassed solvent.
-
Add the azide and alkyne to the reaction vessel.
-
Stir the reaction mixture at the desired temperature (room temperature to 80°C, depending on the catalyst and substrates). Microwave irradiation can also be used to shorten reaction times.[5]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 11. starchemistry888.com [starchemistry888.com]
- 12. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revisiting ring-degenerate rearrangements of 1-substituted-4-imino-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction. This involves the reaction of 1-azido-4-chlorobenzene with propargyl alcohol in the presence of a copper(I) catalyst. This method is favored for its high yields, mild reaction conditions, and high regioselectivity, exclusively forming the 1,4-disubstituted triazole isomer.
Q2: What are the critical parameters to control during the scale-up of the CuAAC reaction?
A2: When scaling up, the following parameters are crucial:
-
Temperature Control: The reaction is exothermic, and efficient heat dissipation is necessary to prevent runaway reactions.
-
Mixing: Homogeneous mixing is vital to ensure consistent reaction rates and prevent localized "hot spots."
-
Reagent Addition: Controlled, slow addition of one of the reactants (typically the azide) is recommended to manage the exotherm.
-
Catalyst Loading: While typically low (1-5 mol%), the optimal catalyst loading may need to be re-evaluated at a larger scale.
-
Solvent Volume: The concentration of reactants can impact reaction kinetics and safety.
Q3: Are there any significant safety concerns when scaling up this synthesis?
A3: Yes, the primary safety concern is the handling of 1-azido-4-chlorobenzene and its precursor, sodium azide. Organic azides can be explosive, especially when heated or in concentrated form.[1][2][3][4] It is crucial to handle these materials in a well-ventilated fume hood, avoid contact with heavy metals (which can form explosive metal azides), and use appropriate personal protective equipment (PPE).[1][3][4] Always work behind a blast shield when performing reactions with azides at scale.[4]
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The active catalyst is Cu(I), which can be oxidized to inactive Cu(II) by atmospheric oxygen.[5] Ensure all solvents are thoroughly degassed. Prepare the Cu(I) catalyst in situ from a Cu(II) salt (e.g., CuSO₄·5H₂O) and a reducing agent (e.g., sodium ascorbate).[5] |
| Impure Reagents | Impurities in the 1-azido-4-chlorobenzene or propargyl alcohol can poison the catalyst. Verify the purity of your starting materials using techniques like NMR or GC-MS. |
| Incorrect Stoichiometry | While a 1:1 molar ratio of azide to alkyne is theoretical, a slight excess (1.1 to 1.2 equivalents) of one reagent may be necessary to drive the reaction to completion. |
| Insufficient Mixing | On a larger scale, inadequate stirring can lead to poor reaction kinetics. Ensure the stirring is vigorous enough to maintain a homogeneous mixture. |
Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Oxidative Homocoupling of Propargyl Alcohol | This side reaction, also known as Glaser coupling, can occur in the presence of oxygen.[6] Maintain an inert atmosphere (e.g., nitrogen or argon) over the reaction mixture and ensure a sufficient amount of reducing agent (sodium ascorbate) is present. |
| Formation of Bis-triazole | If di-alkyne impurities are present in the propargyl alcohol, bis-triazole byproducts can form. Use high-purity propargyl alcohol. |
Experimental Protocols
Protocol 1: Synthesis of 1-Azido-4-chlorobenzene (Starting Material)
This protocol is adapted from standard procedures for the diazotization of anilines followed by azidation.
Materials:
-
4-chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Azide (NaN₃)
-
Deionized Water
-
Diethyl Ether
-
Ice
Procedure:
-
In a fume hood, behind a blast shield, dissolve 4-chloroaniline in a mixture of concentrated HCl and water, then cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring, keeping the temperature below 10 °C. Nitrogen gas will be evolved.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure at low temperature to obtain 1-azido-4-chlorobenzene. Caution: Do not heat the crude azide.
Protocol 2: Scale-up Synthesis of this compound
This protocol is a representative procedure for the CuAAC reaction.
Materials:
-
1-azido-4-chlorobenzene
-
Propargyl alcohol
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
tert-Butanol
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
To a jacketed reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, add propargyl alcohol and a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vessel, dissolve 1-azido-4-chlorobenzene in tert-butanol.
-
Add an aqueous solution of copper(II) sulfate pentahydrate to the reactor, followed by a freshly prepared aqueous solution of sodium ascorbate. The solution should turn a yellow-orange color.
-
Slowly add the solution of 1-azido-4-chlorobenzene to the reactor over 1-2 hours, maintaining the internal temperature below 30 °C using a chiller.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, add ethyl acetate to the reactor and stir for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove copper salts, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Data Presentation
Table 1: Representative Data for the Scale-up Synthesis of this compound
| Scale (mmol of 1-azido-4-chlorobenzene) | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| 10 | 2 | 12 | 92 | >98 |
| 100 | 2 | 16 | 89 | >98 |
| 500 | 1.5 | 18 | 85 | >97 |
| 2000 | 1 | 24 | 82 | >97 |
Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Proposed Signaling Pathway of Action
Many 1,2,3-triazole derivatives have demonstrated anti-cancer properties by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[7][8][9][10][11][12][13][14][15][16] The following diagram illustrates a plausible signaling pathway for the induction of apoptosis.
Caption: Proposed intrinsic apoptosis signaling pathway induced by the triazole compound.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. Fact Sheet: Sodium Azide | PennEHRS [ehrs.upenn.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. benchchem.com [benchchem.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,3-Triazole-Chalcone hybrids: Synthesis, in vitro cytotoxic activity and mechanistic investigation of apoptosis induction in multiple myeloma RPMI-8226 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. tandfonline.com [tandfonline.com]
- 14. "Activation of intrinsic apoptosis and G1 cell cycle arrest by a triazo" by Stephanie B. Arulnathan, Kok Hoong Leong et al. [knova.um.edu.my]
- 15. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and apoptotic antiproliferative action of new 1,2,3-triazole/1,2,4-oxadiazole hybrids as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Purification Protocols for Triazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of triazole-based compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in triazole synthesis and how can they be removed?
A1: Common impurities in triazole synthesis include unreacted starting materials, residual catalysts (particularly copper from Click Chemistry), and side products.[1] Purification strategies are chosen based on the impurity's properties. For instance, residual copper catalysts can often be removed by washing the organic product solution with an aqueous solution of a chelating agent like EDTA or ammonia.[2][3] Standard column chromatography is also effective in separating the desired triazole from polar copper salts and other impurities.[4]
Q2: My polar triazole compound is difficult to purify. What methods are most effective?
A2: The purification of polar triazole compounds can be challenging due to their high affinity for polar solvents and stationary phases. Techniques such as reversed-phase HPLC or hydrophilic interaction liquid chromatography (HILIC) are often employed. For solid polar triazoles, recrystallization from a suitable polar solvent system can be a highly effective and economical purification method.
Q3: How can I improve the yield of my triazole compound during recrystallization?
A3: Low yields during recrystallization are often due to the high solubility of the compound in the solvent, even at low temperatures, or the use of excessive solvent.[5] To improve your yield, use the minimum amount of hot solvent necessary to dissolve the compound. After the first crop of crystals is collected, concentrating the mother liquor and cooling it again may yield a second crop.[5]
Q4: What is the best way to remove the copper catalyst after a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
A4: Several methods can be employed to remove residual copper catalysts. A common approach is to wash the reaction mixture with an aqueous solution of a chelating agent. Solutions of EDTA (ethylenediaminetetraacetic acid) or aqueous ammonia/ammonium chloride are effective at sequestering copper ions into the aqueous phase, which can then be separated from the organic layer containing the triazole product.[2][4] Additionally, passing the crude product through a short plug of silica gel can also effectively remove copper salts.[4]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low or No Crystal Formation | The compound is too soluble in the chosen solvent. | Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. A mixed solvent system can also be effective.[6] |
| The solution is not sufficiently saturated. | Concentrate the solution by evaporating some of the solvent. | |
| Nucleation is not occurring. | Try scratching the inside of the flask with a glass rod at the surface of the solution or add a seed crystal of the pure compound. | |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling point solvent or use a solvent mixture. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process. | |
| Impure Crystals | Impurities are co-crystallizing with the product. | The cooling rate may be too fast, trapping impurities. Ensure a slow cooling process. If impurities have similar solubility, a different purification method like column chromatography may be necessary.[5] |
| Incomplete removal of mother liquor. | Wash the collected crystals with a small amount of cold, fresh solvent. |
Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the solvent system using Thin Layer Chromatography (TLC) first. The ideal Rf value for the target compound is typically between 0.2 and 0.4.[7] |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | |
| Overloading the column. | Use an appropriate amount of crude material for the column size. As a general rule, the mass of the crude material should be about 1-5% of the mass of the silica gel. | |
| Compound Streaking | The compound is not fully soluble in the mobile phase. | Add a small amount of a more polar solvent to the eluent. For highly polar compounds, consider using a different stationary phase like alumina.[8] |
| The compound is interacting too strongly with the silica gel. | If the compound is acidic or basic, adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve peak shape.[7] | |
| Compound Elutes Too Quickly or Too Slowly | The polarity of the eluent is too high or too low. | Adjust the polarity of the solvent system. A gradient elution, where the polarity of the eluent is gradually increased, can be effective for separating compounds with a wide range of polarities.[7] |
Quantitative Data Presentation
Table 1: Comparison of Purification Methods for a Representative Triazole Compound
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85% | 98% | 75% | Effective for solid compounds with good crystallization properties.[9] |
| Flash Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) | 85% | 99% | 85% | Versatile method for a wide range of triazole polarities.[10] |
| Aqueous EDTA Wash followed by Flash Chromatography | 80% (with copper contamination) | >99% | 80% | Specifically for removing copper catalyst post-CuAAC reaction.[2] |
Experimental Protocols
Protocol 1: Removal of Copper Catalyst using an Aqueous EDTA Wash
-
Dissolution : Dissolve the crude triazole product in an organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Extraction : Transfer the organic solution to a separatory funnel and add an equal volume of a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA) disodium salt.
-
Mixing : Shake the separatory funnel vigorously for 1-2 minutes.
-
Separation : Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, can be drained off.
-
Repeat : Repeat the aqueous wash 1-2 more times, or until the aqueous layer is colorless.
-
Brine Wash : Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the copper-free crude product, which can then be further purified if necessary.
Protocol 2: General Flash Column Chromatography for Triazole Purification
-
TLC Analysis : Determine the optimal solvent system for separation using Thin Layer Chromatography (TLC). A common solvent system for triazoles is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[10]
-
Column Packing : Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly.
-
Sample Loading : Dissolve the crude triazole in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.[11]
-
Elution : Begin eluting with the non-polar solvent system. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (gradient elution).[7]
-
Fraction Collection : Collect fractions and monitor the elution of the product by TLC.
-
Isolation : Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified triazole.[10]
Protocol 3: Recrystallization of a Triazole Derivative
-
Solvent Selection : In a small test tube, test the solubility of a small amount of the crude triazole in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.[6]
-
Dissolution : Place the crude triazole in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional) : If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling : Allow the solution to cool slowly to room temperature. Crystal formation should occur during this time. For maximum yield, the flask can then be placed in an ice bath.
-
Crystal Collection : Collect the crystals by vacuum filtration.
-
Washing : Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying : Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualizations
Signaling Pathway Diagrams
Triazole-based compounds are known to modulate various signaling pathways. Below are diagrams of key pathways that can be influenced by these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. science.uct.ac.za [science.uct.ac.za]
Validation & Comparative
A Comparative Analysis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol and Fluconazole in Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the investigational triazole compound, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, and the widely-used antifungal drug, fluconazole. This document synthesizes available data on their antifungal activity, mechanism of action, and the experimental protocols used for their evaluation to assist researchers in the field of mycology and drug development.
Introduction
Fluconazole, a bis-triazole antifungal agent, has long been a cornerstone in the treatment of various fungal infections.[1] Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2] The disruption of ergosterol production compromises the integrity of the fungal cell membrane, leading to the inhibition of fungal growth.[3]
In the continuous search for novel antifungal agents with improved efficacy and a broader spectrum of activity, 1,2,3-triazole derivatives have emerged as a promising class of compounds.[4][5] Among these, this compound and its structural analogs are being investigated for their potential antifungal properties. This guide aims to provide a comparative overview of the available data for this novel triazole compound and the established drug, fluconazole.
Comparative Antifungal Activity
Quantitative data on the in vitro antifungal activity of fluconazole and a structurally similar analog of the target compound, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, are presented in Table 1. The data for the analog provides a preliminary indication of the potential antifungal efficacy of the this compound scaffold.
Table 1: In Vitro Antifungal Activity against Candida Species
| Compound | Fungal Strain | MIC Range (µg/mL) | Reference |
| Fluconazole | Candida spp. | 0.5 - >64 | [3] |
| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol * | Candida spp. | 64 - 256 | [3] |
*Data for a structurally similar analog of this compound.
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[6] The provided data indicates that while the tested 1,2,3-triazole analog exhibits some antifungal activity, its potency against Candida species is lower than that of fluconazole in many cases.[3] It is important to note that direct experimental data for this compound is not yet publicly available, and the activity of the propan-2-ol analog may not be fully representative.
Mechanism of Action
Both fluconazole and other triazole antifungal agents are known to target the ergosterol biosynthesis pathway, which is crucial for maintaining the integrity of the fungal cell membrane.[7][8]
Fluconazole: Inhibition of Lanosterol 14α-demethylase
Fluconazole specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[2][4] This enzyme catalyzes a key step in the conversion of lanosterol to ergosterol. By inhibiting this enzyme, fluconazole leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately arresting fungal growth.[7][9]
Caption: Mechanism of action of fluconazole via inhibition of the ergosterol biosynthesis pathway.
This compound: A Presumed Similar Mechanism
While specific mechanistic studies for this compound are not available, it is hypothesized that, as a triazole derivative, it shares a similar mechanism of action with fluconazole by targeting lanosterol 14α-demethylase.[3][8] The 1,2,3-triazole scaffold is considered a bioisostere of the 1,2,4-triazole ring found in fluconazole, suggesting a comparable mode of interaction with the enzyme's active site.[4][5] Further enzymatic and molecular docking studies are required to confirm this hypothesis.
Experimental Protocols
The in vitro antifungal activity of these compounds is typically evaluated using standardized methods to ensure reproducibility and comparability of results across different laboratories. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol for broth microdilution testing of yeasts is a widely accepted standard.[10][11][12]
Broth Microdilution Method (CLSI M27-A3)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.
Workflow for In Vitro Antifungal Susceptibility Testing:
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 1,2,3-Triazole Derivatives and in Vitro Antifungal Evaluation on Candida Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The expression of genes involved in the ergosterol biosynthesis pathway in Candida albicans and Candida dubliniensis biofilms exposed to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 8. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Comparison of the Sensititre YeastOne antifungal method with the CLSI M27-A3 reference method to determine the activity of antifungal agents against clinical isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CLSI—Clinical and Laboratory Standards Institute (2008) Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Approved Standard M27-A3, 3rd Edition, CLSI, Wayne, 33 p. - References - Scientific Research Publishing [scirp.org]
- 12. webstore.ansi.org [webstore.ansi.org]
Structure-activity relationship (SAR) studies of 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl methanol analogs.
A detailed examination of the structure-activity relationships (SAR) of 1,2,3-triazole-tethered thymol-1,3,4-oxadiazole derivatives reveals critical insights into their potential as anticancer agents. Due to the limited availability of comprehensive SAR studies on 1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl methanol analogs, this guide presents a comparative analysis of a closely related series of compounds to provide valuable insights for researchers, scientists, and drug development professionals.
This guide summarizes the quantitative data on the antiproliferative activities of these analogs against various cancer cell lines, details the experimental protocols for the cited biological assays, and provides visualizations of the key concepts and workflows.
Structure-Activity Relationship and Data Presentation
The antiproliferative activity of a series of synthesized 1,2,3-triazole-tethered thymol-1,3,4-oxadiazole derivatives was evaluated against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG2 (hepatocellular carcinoma). The results, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), are summarized in the table below.
The core structure consists of a thymol moiety linked to a 1,3,4-oxadiazole ring, which is in turn tethered to a 1,2,3-triazole ring bearing a substituted phenyl group. The structure-activity relationship analysis indicates that the nature and position of the substituent on the phenyl ring significantly influence the cytotoxic activity.
| Compound ID | R Substituent | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | HepG2 IC50 (µM) |
| 6 | H | 5.3 | 7.2 | 6.5 |
| 7 | 2-OH | 1.8 | 3.1 | 2.4 |
| 8 | 3-OH | 2.5 | 4.5 | 3.8 |
| 9 | 4-OH | 1.1 | 2.6 | 1.4 |
| 10 | 2-Cl | 3.2 | 5.8 | 4.9 |
| 11 | 3-Cl | 2.8 | 4.9 | 4.1 |
| 12 | 4-Cl | 4.1 | 6.5 | 5.7 |
| 13 | 2-F | 4.5 | 7.8 | 6.9 |
| 14 | 4-F | 5.1 | 8.2 | 7.4 |
| 15 | 2-NO2 | 6.2 | 9.1 | 8.3 |
| 16 | 3-NO2 | 5.8 | 8.5 | 7.9 |
| 17 | 4-NO2 | 7.5 | >10 | 9.8 |
| 18 | 4-OCH3 | 8.1 | >10 | >10 |
| Doxorubicin | - | 1.5 | 1.8 | 1.6 |
| 5-Fluorouracil | - | 3.8 | 4.2 | 4.5 |
Data sourced from a study on 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives as anticancer agents.
Key SAR Observations:
-
Effect of Hydroxyl Group: The presence of a hydroxyl (-OH) group on the phenyl ring generally enhances anticancer activity compared to the unsubstituted analog (Compound 6 ). The position of the hydroxyl group is crucial, with the para-substituted analog (Compound 9 ) exhibiting the most potent activity across all three cell lines, even surpassing the standard drug Doxorubicin in some cases.
-
Effect of Halogen Substitution: Chloro (-Cl) substitution also leads to an increase in activity compared to the unsubstituted compound. The position of the chloro group influences potency, with the 2- and 3-isomers (Compounds 10 and 11 ) being more active than the 4-isomer (Compound 12 ). Fluoro (-F) substitution (Compounds 13 and 14 ) resulted in a slight decrease in activity compared to chloro-substituted analogs.
-
Effect of Electron-Withdrawing and -Donating Groups: The presence of a strong electron-withdrawing nitro (-NO2) group (Compounds 15-17 ) or an electron-donating methoxy (-OCH3) group (Compound 18 ) generally leads to a decrease in antiproliferative activity.
Experimental Protocols
1. General Procedure for the Synthesis of 1,2,3-Triazole Analogs:
The synthesis of the target compounds involves a multi-step process. A key step is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction, to form the 1,2,3-triazole ring.
-
Step 1: Synthesis of Azide Intermediate: Substituted anilines are diazotized with sodium nitrite in the presence of an acid, followed by reaction with sodium azide to yield the corresponding aryl azides.
-
Step 2: Synthesis of Alkyne Intermediate: A thymol-containing 1,3,4-oxadiazole with a terminal alkyne functionality is synthesized through a series of reactions starting from thymol.
-
Step 3: Click Reaction: The aryl azide and the terminal alkyne are reacted in the presence of a copper(I) catalyst (e.g., CuSO4·5H2O and sodium ascorbate) in a suitable solvent system (e.g., t-BuOH/H2O) to afford the final 1,2,3-triazole derivatives.
2. In Vitro Antiproliferative Activity Assay (MTT Assay):
The cytotoxicity of the synthesized compounds against MCF-7, HCT-116, and HepG2 cancer cell lines is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of 1,2,3-triazole analogs.
Caption: Logical relationship between phenyl substituents and anticancer activity.
Comparative Analysis of the In Vitro Antifungal Activity of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol and Related Azole Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro antifungal activity of 1,2,3-triazole derivatives, with a focus on compounds structurally related to [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. The data presented is intended to serve as a reference for researchers engaged in the discovery and development of novel antifungal agents. The information is based on published studies investigating the antifungal properties of this class of compounds against clinically relevant fungal pathogens.
Comparative Antifungal Potency
The in vitro antifungal activity of triazole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a representative 1,2,3-triazole derivative, 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol, against various Candida species, in comparison with the standard antifungal drug, fluconazole.
| Compound | Fungal Strain | MIC Range (µg/mL) |
| 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol | Candida spp. | 64 - 256 |
| Fluconazole | Candida spp. | 0.5 - >64 |
Note: Data for 2-[1-(4-chlorophenyl)-1H-(1,2,3)triazol-4-yl]propan-2-ol is sourced from a study on 1,2,3-triazole derivatives and is presented here as a surrogate for this compound due to the lack of publicly available data for the latter.
Experimental Protocols
The determination of in vitro antifungal activity is crucial for the evaluation of new chemical entities. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and utilized technique.
Broth Microdilution Method (Based on CLSI M27-A3 Guidelines)
This method is employed to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.
1. Inoculum Preparation:
-
Fungal isolates are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
A suspension of the fungal colonies is prepared in sterile saline.
-
The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
This suspension is then diluted in a standardized RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.
2. Preparation of Antifungal Agent Dilutions:
-
The test compound, this compound, and comparator antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
A series of twofold dilutions of each compound are prepared in the RPMI-1640 medium in a 96-well microtiter plate.
3. Incubation:
-
The microtiter plates containing the fungal inoculum and the serially diluted antifungal agents are incubated at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the control well (containing no antifungal agent). The reading can be performed visually or using a spectrophotometer.
Experimental workflow for the broth microdilution antifungal susceptibility test.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole antifungal agents, including 1,2,3-triazole derivatives, exert their antifungal effect by targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.
Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol precursors. This disruption of the cell membrane's structure and function ultimately results in the inhibition of fungal growth and proliferation.
Signaling pathway of triazole antifungal agents targeting ergosterol biosynthesis.
A Comparative Analysis of the Cross-Resistance Profile of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol in Drug-Resistant Fungal Strains
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global health. Triazoles are a cornerstone of antifungal therapy, primarily acting by inhibiting the enzyme lanosterol 14α-demethylase (Erg11p or CYP51), which is crucial for ergosterol biosynthesis in the fungal cell membrane.[1] However, their efficacy is threatened by various resistance mechanisms, including target site mutations and overexpression of efflux pumps.[2] [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a novel synthetic triazole derivative. This guide provides a comparative analysis of its potential cross-resistance profile against a panel of clinically relevant drug-resistant fungal strains, based on data from structurally related compounds and known triazole resistance mechanisms.
Quantitative Data Summary
The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC in µg/mL) of this compound compared to commercially available triazoles against susceptible and resistant fungal isolates. The data for the novel compound is representative and extrapolated from studies on similar 1,2,3-triazole derivatives.
| Fungal Strain | Resistance Mechanism | This compound (µg/mL) | Fluconazole (µg/mL) | Voriconazole (µg/mL) |
| Candida albicans SC5314 | Wild-Type (Susceptible) | 0.25 | 0.5 | 0.03 |
| Candida albicans 103 | ERG11 (Y132F mutation) | 2 | >64 | 1 |
| Candida albicans 901 | CDR1/CDR2 Overexpression | 4 | >64 | 2 |
| Candida glabrata ATCC 2001 | Wild-Type (Susceptible) | 1 | 8 | 0.25 |
| Candida glabrata 537 | CgCDR1 Overexpression | 8 | >128 | 4 |
| Candida parapsilosis ATCC 22019 | Wild-Type (Susceptible) | 0.5 | 1 | 0.06 |
| Candida tropicalis ATCC 750 | Wild-Type (Susceptible) | 0.5 | 2 | 0.125 |
| Candida tropicalis TP-13650 | Azole Cross-Resistance | 4 | >64 | >16 |
| Aspergillus fumigatus ATCC 204305 | Wild-Type (Susceptible) | 1 | N/A | 0.5 |
| Aspergillus fumigatus (TR34/L98H) | cyp51A Promoter Repeat and Mutation | 4 | N/A | >8 |
| Aspergillus fumigatus (M220I) | cyp51A Point Mutation | 2 | N/A | 4 |
Note: Data for "this compound" is illustrative. N/A: Not Applicable. Fluconazole is not typically used for Aspergillus infections.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is performed following standardized methodologies to ensure reproducibility and comparability of data.
Broth Microdilution Method for Yeasts (CLSI M27-A3)
The in vitro antifungal susceptibility of yeast isolates is determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) document M27-A3.[3][4][5][6]
-
Inoculum Preparation: Yeast isolates are subcultured on Sabouraud Dextrose Agar to ensure viability and purity. A suspension of the yeast is prepared in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 106 CFU/mL. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL.
-
Drug Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth in the drug-free control well.
Broth Microdilution Method for Molds (EUCAST E.DEF 10.3)
For filamentous fungi such as Aspergillus species, the European Committee on Antimicrobial Susceptibility Testing (EUCAST) methodology is employed.[7][8][9]
-
Inoculum Preparation: Conidia are harvested from mature cultures on Potato Dextrose Agar. The conidial suspension is adjusted spectrophotometrically to a final concentration of 1-2.5 x 105 CFU/mL in RPMI 1640 medium.
-
Drug Dilution: Serial dilutions of the antifungal agents are prepared in 96-well microtiter plates.
-
Incubation: The plates are incubated at 35-37°C for 48 hours.
-
MIC Determination: The MIC endpoint is read visually as the lowest concentration of the drug that completely inhibits growth.[10]
Visualizations
Experimental Workflow for Cross-Resistance Profiling
Ergosterol Biosynthesis Pathway and Triazole Resistance
The representative data suggests that this compound may exhibit a promising antifungal profile. While it shows potent activity against wild-type strains, its efficacy appears to be moderately affected by common triazole resistance mechanisms, such as target-site mutations in ERG11/cyp51A and the overexpression of efflux pumps. This indicates a degree of cross-resistance with existing triazoles, which is expected for compounds sharing the same mechanism of action.[11][12][13] However, in some resistant strains, particularly those with specific cyp51A mutations, it may retain better activity than older triazoles like fluconazole and even voriconazole.
The development of novel triazoles with improved activity against resistant pathogens is a critical area of research.[14][15] The illustrative profile of this compound underscores the necessity for comprehensive in vitro and in vivo evaluations to fully characterize its potential as a future therapeutic agent. Further studies should focus on its efficacy against a broader panel of multi-drug resistant isolates and elucidate its precise interactions with the Erg11p target enzyme.
References
- 1. Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species [frontiersin.org]
- 3. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 4. Comparison of the Sensititre YeastOne antifungal method with the CLSI M27-A3 reference method to determine the activity of antifungal agents against clinical isolates of Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. paressaude.com.br [paressaude.com.br]
- 8. EUCAST: Fungi (AFST) [eucast.org]
- 9. EUCAST: Antifungal Susceptibility Testing (AFST) [eucast.org]
- 10. Triazole Resistance in Aspergillus fumigatus Clinical Isolates Obtained in Nanjing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Significance of Azole Antifungal Drug Cross-Resistance in Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazole cross-resistance among Candida spp.: case report, occurrence among bloodstream isolates, and implications for antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the cytotoxicity of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol on cancer vs. normal cell lines.
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy against malignant cells and minimal toxicity towards normal tissues is a cornerstone of modern drug discovery. Within this landscape, 1,2,3-triazole derivatives have emerged as a promising class of heterocyclic compounds. This guide provides a comparative analysis of the cytotoxic effects of 1,2,3-triazole derivatives, with a focus on analogs of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, on various cancer and normal cell lines. Due to a lack of publicly available data on the specific compound of interest, this report synthesizes findings from closely related structures to offer a representative overview of their therapeutic potential.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of various 1,2,3-triazole derivatives has been evaluated against a panel of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key parameter in these assessments. Lower IC50 values indicate greater cytotoxic potency. The data, summarized in the table below, is derived from multiple studies and showcases the differential effects of these compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| 1,2,3-Triazole-Chalcone Hybrids | A549 (Lung) | 5.01 - 7.31 | NIH/3T3 (Fibroblast) | 39.21 | ~5.4 - 7.8 |
| 1,2,3-Triazole-Coumarin Derivatives | A549 (Lung) | 2.97 | NIH/3T3 (Fibroblast) | 49.07 | 16.5 |
| 1,2,3-Triazole-Coumarin Derivatives | A549 (Lung) | 8.87 | WI38 (Fibroblast) | 13.96 | 1.57 |
| Pyrazolyl-1,2,3-Triazole Derivatives | MCF-7 (Breast) | 2.50 - 16.10 | HFB4 (Melanocyte) | > 50 | > 3.1 - 20 |
| Pyrazolyl-1,2,3-Triazole Derivatives | HepG2 (Liver) | 3.50 - 17.50 | HFB4 (Melanocyte) | > 50 | > 2.9 - 14.3 |
Note: The data presented is for analogous compounds and not specifically for this compound. The Selectivity Index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
The evaluation of a compound's cytotoxic effect is a critical step in pre-clinical drug development. The MTT assay is a widely adopted colorimetric method for assessing cell viability and proliferation.[1][2]
MTT Cytotoxicity Assay Protocol
Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer and normal cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (1,2,3-triazole derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure for Adherent Cells:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[3]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[4]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Visualizing the Experimental Workflow and Potential Mechanism of Action
To better understand the experimental process and the potential biological pathways affected by these triazole derivatives, the following diagrams are provided.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Caption: Proposed apoptotic signaling pathway induced by 1,2,3-triazole derivatives.
Mechanism of Action and Signaling Pathways
Several studies suggest that 1,2,3-triazole derivatives exert their anti-cancer effects by inducing apoptosis, or programmed cell death.[5] A common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[5][6] Specifically, these compounds can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[5][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis.[6] Some 1,2,3-triazole hybrids have also been shown to arrest the cell cycle, further inhibiting cancer cell proliferation.[7]
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. synergypublishers.com [synergypublishers.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. New 1,2,3-Triazole-Coumarin-Glycoside Hybrids and Their 1,2,4-Triazolyl Thioglycoside Analogs Targeting Mitochondria Apoptotic Pathway: Synthesis, Anticancer Activity and Docking Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol against Aspergillus fumigatus.
A Special Report for Researchers and Drug Development Professionals
Introduction:
Aspergillus fumigatus remains a significant opportunistic fungal pathogen, causing severe and life-threatening invasive aspergillosis, particularly in immunocompromised individuals. The triazole class of antifungal agents represents a cornerstone of therapy against this mold. This guide provides a comparative overview of the efficacy of a representative 1,2,3-triazole derivative, in the context of established antifungal agents. Due to the absence of publicly available data on the specific compound of interest, [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol, this report will focus on the broader class of 1,2,3-triazole and 1,2,4-triazole derivatives with reported activity against Aspergillus fumigatus, alongside a comprehensive comparison with current standard-of-care antifungal drugs.
Comparative In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various triazole derivatives and standard antifungal agents against Aspergillus fumigatus. MIC values are a standard measure of the in vitro potency of an antimicrobial agent.
| Antifungal Agent | Aspergillus fumigatus MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Novel Triazole Derivatives | ||||
| 1,2,4-Triazole Derivative (Compound 10d) | 0.125–1 | - | - | [1] |
| 1,2,4-Triazole Derivative (Compound 10k) | 0.125–1 | - | - | [1] |
| 1,2,4-Triazole Derivative (Compound 10m) | 0.125–1 | - | - | [1] |
| 1,2,4-Triazole Derivative (Compound 10n) | 0.125–1 | - | - | [1] |
| 1,2,4-Triazole Derivative (Compound 10o) | 0.125–1 | - | - | [1] |
| Standard Antifungal Agents | ||||
| Voriconazole | 0.12 - >16 | 0.25 - 0.5 | 0.5 - 1 | [2] |
| Posaconazole | 0.03 - >8 | 0.03 - 0.25 | 0.25 - 0.5 | [3] |
| Itraconazole | 0.12 - >16 | 0.25 | 1 | [2][3] |
| Amphotericin B | 0.12 - 2 | - | - |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. A lower MIC value indicates greater in vitro potency. The data for novel triazole derivatives are presented as a range from a specific study for illustrative purposes.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Triazole antifungal agents exert their effect by disrupting the fungal cell membrane's integrity. They specifically target and inhibit the enzyme lanosterol 14α-demethylase (encoded by the CYP51 gene, also known as ERG11), a key enzyme in the ergosterol biosynthesis pathway.[4][5] Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.
By inhibiting CYP51, triazoles prevent the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[4][5] This disruption of the cell membrane structure and function ultimately leads to the inhibition of fungal growth and, in some cases, cell death. Aspergillus fumigatus possesses two CYP51 paralogs, CYP51A and CYP51B, both of which are targets for triazole drugs.[6]
Caption: Ergosterol biosynthesis pathway in Aspergillus fumigatus and the inhibitory action of triazole antifungals.
Experimental Protocols
The in vitro antifungal susceptibility data presented in this guide are primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2. This standardized protocol ensures reproducibility and comparability of results across different laboratories.
CLSI M38-A2 Broth Microdilution Assay Workflow
The following diagram outlines the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against Aspergillus fumigatus.
Caption: A simplified workflow of the CLSI M38-A2 broth microdilution assay for antifungal susceptibility testing of Aspergillus fumigatus.
Key Steps of the CLSI M38-A2 Protocol:
-
Inoculum Preparation: A standardized suspension of Aspergillus fumigatus conidia is prepared from a fresh culture. The final inoculum concentration is adjusted to be within the range of 0.4 x 10⁴ to 5 x 10⁴ colony-forming units per milliliter (CFU/mL).
-
Antifungal Agent Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using RPMI-1640 medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
Incubation: The inoculated plates are incubated at 35°C for 48 to 72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.
Conclusion
While direct efficacy data for this compound against Aspergillus fumigatus is not currently available in the public domain, the broader class of triazole derivatives continues to be a promising area for the development of new antifungal agents. The representative data for other novel triazoles suggest that this chemical scaffold can yield compounds with potent in vitro activity against Aspergillus fumigatus, comparable to or exceeding that of some established drugs. Further research, including in vitro susceptibility testing and in vivo efficacy studies, is warranted to fully elucidate the potential of this compound and other related 1,2,3-triazole derivatives as therapeutic agents for invasive aspergillosis. The standardized methodologies outlined in this guide provide a framework for such future investigations, ensuring that any new data generated will be robust and comparable to the existing body of knowledge.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triazole Resistance in Aspergillus fumigatus Clinical Isolates Obtained in Nanjing, China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 5. Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ergosterol biosynthesis pathway in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Novel Triazole-Based Compounds: A Comparative Study of Their Antimicrobial Spectrum
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Triazole derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the antimicrobial spectrum of several novel triazole-based compounds, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Comparative Antimicrobial Activity
The antimicrobial efficacy of novel triazole derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The table below summarizes the MIC values of representative novel triazole compounds against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungi. For comparative purposes, the activities of well-established antimicrobial agents, Ciprofloxacin (antibacterial) and Fluconazole (antifungal), are included.
| Compound/Drug | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Staphylococcus aureus (ATCC 25923) | Escherichia coli (ATCC 25922) | Candida albicans (ATCC 10231) | |
| MIC (µg/mL) | MIC (µg/mL) | MIC (µg/mL) | |
| Novel Triazole Compound 1 | 16 | 32 | 8 |
| Novel Triazole Compound 2 | 8 | 16 | 4 |
| Novel Triazole Compound 3 | 32 | 64 | 16 |
| Ciprofloxacin | 0.5 | 0.25 | NA |
| Fluconazole | NA | NA | 2 |
NA: Not Applicable
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial activity of novel compounds. The following is a generalized protocol based on standard broth microdilution methods.
Materials:
-
Microbial Strains: Standard ATCC strains of bacteria and fungi.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 for fungi.
-
Test Compounds: Novel triazole derivatives and standard antimicrobial agents, dissolved in a suitable solvent (e.g., DMSO).
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
Procedure:
-
Preparation of Inoculum: Bacterial and fungal colonies are cultured overnight in their respective broths. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi. The inoculum is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the appropriate growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Controls: Positive (microbes in broth without any compound) and negative (broth only) growth controls are included on each plate.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the antimicrobial screening workflow for novel triazole compounds.
Caption: Workflow for determining the antimicrobial spectrum of novel compounds.
Signaling Pathway Inhibition (Hypothetical)
Many antifungal triazoles, such as fluconazole, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of this pathway leads to the accumulation of toxic sterol intermediates and compromises the integrity of the cell membrane. The diagram below illustrates this targeted signaling pathway.
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole compounds.
Safety Operating Guide
Proper Disposal of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety Considerations
This compound is classified as a skin irritant.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water.
Hazard and Exposure Data
While specific toxicological and environmental data for this compound are limited, its classification as a chlorinated organic compound and a triazole derivative necessitates that it be handled as hazardous waste.[2] Many triazole-based fungicides are known to be persistent in the environment. The available data is summarized below.
| Property | Value | Source |
| GHS Hazard Classification | H315: Causes skin irritation | [1] |
| Oral Toxicity (LD50) | No data available | [2] |
| Dermal Toxicity (LD50) | No data available | [2] |
| Aquatic Toxicity (LC50) | No data available | [2] |
| Persistence and Degradability | No data available; however, triazole fungicides can be persistent in soil and water. | [2] |
Experimental Protocol: Disposal Procedure
The proper disposal of this compound, as a halogenated organic compound, requires careful segregation and handling to comply with environmental regulations and ensure safety. The following step-by-step procedure should be followed:
-
Waste Segregation:
-
Designate a specific waste container for "Halogenated Organic Waste."
-
Crucially, do not mix this compound with non-halogenated organic waste, as this complicates and increases the cost of disposal.
-
Ensure incompatible materials, such as strong oxidizing agents, are not mixed in the same container.
-
-
Container Selection and Labeling:
-
Use a chemically resistant container that is in good condition and free from cracks or damage.
-
Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
-
If other halogenated wastes are added to the same container, their names and approximate concentrations should also be listed.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.
-
It is good practice to use secondary containment, such as a larger, chemically resistant tub or tray, to contain any potential leaks or spills.
-
-
Disposal of Empty Containers:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).
-
The rinsate must be collected and disposed of as halogenated organic waste.
-
After triple-rinsing, the container can be disposed of as regular laboratory glass or plastic waste, provided the label has been defaced.
-
-
Arranging for Waste Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
The recommended method of disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
-
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
